(R)-Acenocoumarol
Description
Properties
IUPAC Name |
4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873368 | |
| Record name | (R)-Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-77-2 | |
| Record name | (R)-Acenocoumarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Acenocoumarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACENOCOUMAROL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Acenocoumarol's Mechanism of Action on Vitamin K Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acenocoumarol, a potent oral anticoagulant, exerts its therapeutic effect by targeting the vitamin K cycle, a critical pathway for blood coagulation. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits vitamin K epoxide reductase (VKOR), the key enzyme in this cycle. Understanding this interaction at a molecular level is paramount for the development of novel anticoagulants and for optimizing existing therapeutic strategies. This document details the biochemical pathways, quantitative inhibition data, and experimental methodologies crucial for research in this field.
The Vitamin K Cycle and its Role in Coagulation
The vitamin K cycle is a series of enzymatic reactions essential for the post-translational modification of several blood clotting factors. Vitamin K hydroquinone, the reduced form of vitamin K, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1][2] This carboxylation is crucial for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step for their activation and participation in the coagulation cascade.
During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be recycled back to its reduced, active form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR), a multi-transmembrane protein located in the endoplasmic reticulum.[3][4]
Mechanism of Action of this compound
This compound is a 4-hydroxycoumarin derivative that functions as a potent vitamin K antagonist.[5] Its primary mechanism of action is the direct inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), the catalytic subunit of the VKOR enzyme.[4][6] By blocking VKORC1, this compound prevents the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone.[2][3] This leads to a depletion of the active, reduced form of vitamin K, thereby limiting the γ-carboxylation of vitamin K-dependent clotting factors.[1][2] The resulting under-carboxylated coagulation factors are biologically inactive, leading to a decrease in thrombin generation and an overall anticoagulant effect.[4]
Structural and molecular docking studies suggest that coumarin derivatives, including acenocoumarol, bind to a common pocket within the VKORC1 enzyme. This binding site is located within the transmembrane domain of the protein. While the precise interacting residues for this compound are a subject of ongoing research, it is understood that it competes with vitamin K epoxide for binding to the enzyme's active site.[5]
Quantitative Analysis of VKORC1 Inhibition
The inhibitory potency of this compound on VKORC1 has been quantified using various experimental assays, primarily cell-based systems. These assays typically measure the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative studies have consistently demonstrated that acenocoumarol is a more potent inhibitor of VKORC1 than other commonly used vitamin K antagonists, such as warfarin.[1]
Below is a summary of quantitative data from studies evaluating the inhibition of wild-type VKORC1 by acenocoumarol and other anticoagulants.
| Anticoagulant | IC50 (nM) | Cell Line | Reference |
| Acenocoumarol | 0.81 | DGKO FIXgla-PC/HEK293 | [2] |
| Warfarin | 6.6 | DGKO FIXgla-PC/HEK293 | [2] |
| Phenprocoumon | 2.1 | DGKO FIXgla-PC/HEK293 | [2] |
| Fluindione | 6.6 | DGKO FIXgla-PC/HEK293 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Furthermore, studies on naturally occurring VKORC1 mutations have shown that while some mutations confer resistance to warfarin, the resistance to acenocoumarol is often less pronounced. For instance, the highly resistant W59R mutation shows only a 14-fold increase in resistance to acenocoumarol, compared to an approximately 100-fold increase for warfarin.[2] This suggests that acenocoumarol may be a more effective anticoagulant in patients with certain VKORC1 polymorphisms.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the mechanism of action of this compound on VKORC1.
Cell-Based VKOR Activity Assay
This assay is widely used to determine the inhibitory activity of compounds on VKORC1 in a cellular context.
Principle: The assay utilizes a reporter system in a mammalian cell line (e.g., HEK293) that stably expresses a vitamin K-dependent reporter protein, such as a fusion protein containing the γ-carboxyglutamic acid (Gla) domain of Factor IX. The extent of carboxylation of this reporter protein, which is dependent on VKOR activity, is measured as a readout of enzyme function. Inhibition of VKOR by compounds like acenocoumarol leads to a decrease in reporter protein carboxylation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently or stably transfected with an expression vector encoding the vitamin K-dependent reporter protein (e.g., FIXgla-PC).
-
For studying specific VKORC1 variants, cells can be co-transfected with a vector expressing the desired VKORC1 mutant. To eliminate the influence of endogenous VKOR, a double-knockout (DGKO) cell line for VKORC1 and its paralog VKORC1L1 can be used.[2]
-
-
Inhibition Assay:
-
Quantification of Reporter Protein Carboxylation:
-
After incubation, the cell culture medium containing the secreted reporter protein is collected.
-
The concentration of carboxylated reporter protein is quantified using an enzyme-linked immunosorbent assay (ELISA). This is typically a sandwich ELISA that uses a capture antibody specific for the reporter protein and a detection antibody that specifically recognizes the carboxylated Gla domain.
-
-
Data Analysis:
-
The percentage of VKOR activity is calculated relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro DTT-Driven VKOR Assay
This assay provides a more direct measure of VKOR activity using microsomal preparations.
Principle: Microsomes containing VKORC1 are isolated from cells. The enzymatic activity is measured by monitoring the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent, typically dithiothreitol (DTT).
Detailed Methodology:
-
Microsome Preparation:
-
Cells overexpressing VKORC1 are harvested and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The supernatant is then ultracentrifuged to pellet the microsomes.
-
The microsomal pellet is resuspended in a suitable buffer.
-
-
Enzyme Assay:
-
Microsomes are pre-incubated with various concentrations of this compound.
-
The reaction is initiated by adding vitamin K epoxide and DTT.[8]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
-
Product Quantification:
-
The reaction is stopped, and the vitamin K and vitamin K epoxide are extracted.
-
The amount of vitamin K produced is quantified by high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Enzyme activity is calculated based on the rate of vitamin K formation.
-
IC50 values are determined as described for the cell-based assay.
-
Visualizations
Signaling Pathway of the Vitamin K Cycle and Inhibition by this compound
Caption: The Vitamin K cycle and its inhibition by this compound.
Experimental Workflow for Cell-Based VKOR Activity Assay
Caption: Workflow for the cell-based VKOR activity assay.
Conclusion
This compound is a highly effective inhibitor of VKORC1, the rate-limiting enzyme in the vitamin K cycle. Its potent mechanism of action, which involves the depletion of reduced vitamin K and subsequent impairment of coagulation factor synthesis, makes it a cornerstone of anticoagulant therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the nuances of its action and the development of next-generation anticoagulants. A thorough understanding of the molecular interactions between this compound and VKORC1 is essential for advancing the safety and efficacy of anticoagulant treatments.
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VKORC1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of CYP2C9 and VKORC1 genetic polymorphisms in anticoagulant therapy management after cardiac surgery with extracorporeal circulation [pharmacia.pensoft.net]
- 7. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay [agris.fao.org]
- 8. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecific Properties of (R)- and (S)-Acenocoumarol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenocoumarol, a potent oral anticoagulant, is administered as a racemic mixture of two enantiomers, (R)- and (S)-acenocoumarol. These stereoisomers, while possessing identical chemical formulas, exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecific properties of (R)- and (S)-acenocoumarol, with a focus on their differential metabolism, anticoagulant activity, and clinical implications. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry.
Introduction
Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders[1]. It exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X[1][2]. Marketed as a racemic mixture, acenocoumarol consists of equal amounts of the (R)- and (S)-enantiomers[3]. The chiral center at the carbon atom in the 4-hydroxycoumarin ring results in these two distinct spatial arrangements, leading to profound differences in their biological activity and disposition. Understanding these stereospecific properties is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Pharmacokinetic Properties
The pharmacokinetic profiles of the (R)- and (S)-enantiomers of acenocoumarol differ substantially, primarily due to stereoselective metabolism. These differences have significant implications for the drug's onset and duration of action, as well as interindividual variability in patient response.
Absorption and Distribution
Following oral administration, acenocoumarol is rapidly absorbed, with peak plasma concentrations reached within 1-3 hours[4][5]. Studies have shown that the observed pharmacokinetic differences between the enantiomers are not related to stereoselective absorption[6]. Both enantiomers are highly bound to plasma proteins, predominantly albumin (approximately 98-99%)[3][4]. However, there are subtle differences in their apparent volume of distribution, with the (S)-enantiomer having a 1.5 to 2 times larger apparent volume of distribution than the (R)-enantiomer[6][7].
Metabolism and Elimination
The most striking stereospecific differences are observed in the metabolism and elimination of the acenocoumarol enantiomers. The (S)-enantiomer is cleared from the plasma much more rapidly than the (R)-enantiomer. The total plasma clearance of (S)-acenocoumarol is approximately 10 times that of (R)-acenocoumarol[6][7]. This leads to a significantly shorter elimination half-life for the (S)-enantiomer (<2 hours, and as low as 0.5 hours) compared to the (R)-enantiomer (around 9 hours)[3].
Metabolism occurs primarily in the liver through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways are 6- and 7-hydroxylation[4]. (S)-acenocoumarol is principally metabolized by CYP2C9, with minor contributions from CYP2C18 and CYP2C19[2]. The (R)-enantiomer is metabolized by a broader range of CYP enzymes, including CYP2C9, CYP2C19, and CYP1A2 (specifically for 6-hydroxylation)[2][3]. Genetic variations in the CYP2C9 gene can profoundly impact the clearance of (S)-acenocoumarol, leading to increased sensitivity to the drug's anticoagulant effects[8].
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of (R)- and (S)-acenocoumarol.
| Parameter | This compound | (S)-Acenocoumarol | Reference(s) |
| Elimination Half-life (t½) | ~9 hours | <2 hours (as low as 0.5h) | [3] |
| Total Plasma Clearance | ~10-fold lower than (S)-enantiomer | ~10-fold higher than (R)-enantiomer | [6][7] |
| Apparent Volume of Distribution (Vd) | Smaller | 1.5 - 2 times larger than (R)-enantiomer | [6][7] |
| Primary Metabolizing Enzymes | CYP2C9, CYP2C19, CYP1A2 | CYP2C9, CYP2C18, CYP2C19 | [2][3] |
| Major Metabolites | 6- and 7-hydroxyacenocoumarol | 6- and 7-hydroxyacenocoumarol | [4] |
Pharmacodynamic Properties
The anticoagulant potency of the acenocoumarol enantiomers is also stereospecific. The (R)-enantiomer is reported to be several times more potent than the (S)-enantiomer[4][5]. This greater potency of the (R)-enantiomer, coupled with its much longer half-life, means that it is the principal contributor to the overall anticoagulant effect of racemic acenocoumarol in individuals with normal CYP2C9 function.
However, in individuals with impaired CYP2C9 activity (e.g., carriers of the CYP2C93 allele), the reduced clearance of the (S)-enantiomer can lead to its accumulation and a significant contribution to the anticoagulant effect[8].
Mechanism of Action: Vitamin K Cycle
Acenocoumarol enantiomers inhibit VKORC1, a key enzyme in the vitamin K cycle. This cycle is responsible for regenerating the reduced form of vitamin K (vitamin KH2), which is a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors. Without this modification, these clotting factors are biologically inactive.
Caption: The Vitamin K cycle and the inhibitory action of acenocoumarol.
Experimental Protocols
The stereospecific analysis of acenocoumarol enantiomers is essential for pharmacokinetic and pharmacodynamic studies. The following outlines a general methodology for the separation and quantification of (R)- and (S)-acenocoumarol in biological matrices.
Enantioselective Quantification by LC-MS/MS
A common and robust method for the stereospecific quantification of acenocoumarol is two-dimensional enantioselective liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[9].
Methodology:
-
Sample Preparation:
-
Human plasma samples are subjected to solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.
-
An internal standard, such as a deuterated analog of acenocoumarol, is added prior to extraction to correct for matrix effects and extraction variability.
-
-
Chromatographic Separation:
-
A two-dimensional liquid chromatography system is employed.
-
The first dimension typically uses a standard reversed-phase column for initial separation.
-
The eluent containing the acenocoumarol racemate is then transferred to a second-dimension chiral column (e.g., a teicoplanin-based column) for the enantioselective separation of the (R)- and (S)-isomers.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source.
-
Specific precursor-to-product ion transitions are monitored for both enantiomers and the internal standard to ensure high selectivity and sensitivity.
-
Validation:
The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability over a clinically relevant concentration range. For instance, a validated linear range could be 0.40 - 40.00 ng/ml for this compound and 0.20 - 20.00 ng/ml for (S)-acenocoumarol[10].
Caption: Workflow for enantioselective quantification of acenocoumarol.
Conclusion
The (R)- and (S)-enantiomers of acenocoumarol exhibit marked stereospecificity in their pharmacokinetic and pharmacodynamic properties. The (R)-enantiomer is more potent and has a significantly longer half-life, making it the primary contributor to the anticoagulant effect of the racemic mixture in most individuals. The rapid clearance of the (S)-enantiomer is primarily mediated by CYP2C9, and genetic polymorphisms in this enzyme can significantly alter its pharmacokinetic profile. A thorough understanding of these stereospecific differences is paramount for the safe and effective clinical use of acenocoumarol and for the development of future anticoagulant therapies with improved safety and efficacy profiles. The experimental methodologies outlined in this guide provide a framework for the accurate and precise characterization of these enantiomers in research and clinical settings.
References
- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. aditum.org [aditum.org]
- 4. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altered pharmacokinetics of R- and S-acenocoumarol in a subject heterozygous for CYP2C9*3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
(R)-Acenocoumarol's Affinity for Vitamin K Epoxide Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of (R)-acenocoumarol to its molecular target, vitamin K epoxide reductase (VKOR). Acenocoumarol is a potent oral anticoagulant medication used to prevent and treat thromboembolic events. Its therapeutic effect is mediated through the inhibition of VKOR, a critical enzyme in the vitamin K cycle, which is essential for the activation of several blood coagulation factors. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and experimental workflows.
Quantitative Data Presentation
The inhibitory potency of acenocoumarol against VKOR is a key determinant of its anticoagulant efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Studies comparing various vitamin K antagonists (VKAs) have consistently demonstrated that acenocoumarol is a highly potent inhibitor of VKOR.[1] In cell-based assays, acenocoumarol exhibits an IC50 value that is approximately six-fold lower than that of other commonly used VKAs such as warfarin and phenprocoumon, indicating its superior efficiency in VKOR inactivation.[1]
| Drug | Relative IC50 for VKOR Inhibition | Source |
| Acenocoumarol | ~6-fold lower than warfarin/phenprocoumon | [1] |
| Warfarin | Baseline | [1] |
| Phenprocoumon | Similar to warfarin | [1] |
Note: The data presented is for racemic acenocoumarol. While it is widely understood that the (S)-enantiomer of acenocoumarol is more potent than the (R)-enantiomer, specific quantitative binding affinity data (e.g., Ki or Kd) for the individual (R)- and (S)-enantiomers are not extensively available in the public domain.
Experimental Protocols
The binding affinity and inhibitory activity of acenocoumarol on VKOR are typically determined using robust in vitro and cell-based assays.
Cell-Based VKOR Inhibition Assay
This method provides a physiologically relevant environment to assess the efficacy of VKOR inhibitors.
Principle: This assay utilizes a human embryonic kidney cell line (HEK293) that has been genetically engineered to lack endogenous VKOR. These cells are co-transfected with a vector expressing the human VKOR enzyme and a reporter construct that codes for a vitamin K-dependent protein (e.g., coagulation Factor IX). The activity of VKOR is indirectly measured by the amount of carboxylated Factor IX secreted into the cell culture medium, which is quantified by an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of acenocoumarol is determined by measuring the reduction in Factor IX carboxylation across a range of drug concentrations.
Detailed Methodology:
-
Cell Culture: Maintain the VKOR-deficient HEK293 cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Co-transfect the cells with plasmids encoding human VKORC1 and the Factor IX reporter protein using a suitable transfection reagent.
-
Drug Treatment: Following transfection, incubate the cells with fresh culture medium containing a fixed concentration of vitamin K epoxide (the substrate for VKOR) and serial dilutions of acenocoumarol.
-
Sample Collection: After a 48-hour incubation period, collect the conditioned cell culture medium.
-
ELISA Quantification: Use a specific ELISA kit to measure the concentration of carboxylated Factor IX in the collected medium.
-
Data Analysis: Plot the percentage of inhibition of Factor IX carboxylation against the logarithm of the acenocoumarol concentration. Fit the data using a nonlinear regression model to determine the IC50 value.
In Vitro Microsomal VKOR Assay
This cell-free assay allows for the direct measurement of VKOR enzyme kinetics and inhibition.
Principle: Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken up, are isolated from a source rich in VKOR (e.g., liver tissue or overexpressing cell lines). The activity of VKOR within these microsomes is measured by monitoring the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent.
Detailed Methodology:
-
Microsome Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Inhibition Assay: Pre-incubate the microsomal preparation with varying concentrations of acenocoumarol.
-
Enzymatic Reaction: Initiate the reaction by adding vitamin K epoxide and a reducing agent such as dithiothreitol (DTT).
-
Reaction Termination and Extraction: Stop the reaction after a defined time and extract the lipids, including vitamin K and its epoxide form, using an organic solvent.
-
Analysis: Separate and quantify the amounts of vitamin K and vitamin K epoxide using high-performance liquid chromatography (HPLC).
-
Data Calculation: Determine the rate of vitamin K formation and calculate the percentage of inhibition for each acenocoumarol concentration to derive the IC50.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the key biological pathway and a representative experimental workflow.
References
Structural Analysis of (R)-Acenocoumarol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of the (R)-Acenocoumarol molecule, a potent oral anticoagulant. The document outlines key structural data obtained from spectroscopic methods and computational studies. Detailed experimental methodologies are provided for the principal analytical techniques employed in the structural elucidation of coumarin derivatives. Furthermore, this guide includes visualizations of pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding of the molecule's characteristics and the processes for its analysis.
Molecular Structure and Properties
Acenocoumarol, chemically known as 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, is a derivative of 4-hydroxycoumarin.[1][2] It possesses a single chiral center, and thus exists as a racemic mixture of (R) and (S) enantiomers in its commercially available form.[1] The (R)-enantiomer is one of the two active forms of this vitamin K antagonist.
Chemical Formula: C₁₉H₁₅NO₆[2]
Molecular Weight: 353.32 g/mol
Crystallographic Data
A complete, publicly available crystal structure for the isolated this compound enantiomer with detailed bond lengths and angles was not identified during the literature search. However, a crystal structure for the molecular complex of racemic acenocoumarol with ethanol has been reported. The crystallographic data for this complex is presented below.
Table 1: Crystallographic Data for the Acenocoumarol-Ethanol Complex [3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 5.5340(3) Å |
| b | 8.0109(4) Å |
| c | 11.0112(5) Å |
| α | 88.773(2)° |
| β | 84.788(2)° |
| γ | 79.958(2)° |
| Z | 1 |
Spectroscopic Data
The structure of acenocoumarol has been elucidated using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]
Table 2: Summary of Experimental Spectroscopic Data for Acenocoumarol [1]
| Technique | Wavelength/Frequency/m/z | Assignment |
| IR (cm⁻¹) | 1720 | C=O stretching (keto carbonyl group) |
| 1670 | C=O stretching (lactone carbonyl group) | |
| 1610 | C=C stretching (aromatic) | |
| 1585 | NO₂ asymmetric stretching | |
| 1345 | NO₂ symmetric stretching | |
| ¹H NMR (ppm) | 2.2 (s, 3H) | -CH₃ |
| 3.3 (d, 2H) | -CH₂- | |
| 4.8 (t, 1H) | -CH- | |
| 7.2-8.2 (m, 8H) | Aromatic protons | |
| MS (m/z) | 353 | [M]⁺ |
| 310 | [M-CH₃CO]⁺ | |
| 294 | [M-CH₃COCH₂]⁺ | |
| 163 | [C₉H₇O₃]⁺ | |
| 121 | [C₇H₅O₂]⁺ |
Table 3: Typical ¹³C NMR Chemical Shifts for Key Functional Groups in Acenocoumarol
| Carbon Environment | Typical Chemical Shift (ppm) |
| C=O (Ketone) | 205 - 220[4] |
| C=O (Lactone/Ester) | 160 - 185[4][5][6] |
| Aromatic Carbons | 110 - 160[4][5][7] |
| C-O (in lactone) | 150 - 160 |
| C-NO₂ | 140 - 150 |
| -CH- | 40 - 50 |
| -CH₂- | 30 - 40 |
| -CH₃ | 20 - 30[4] |
Experimental Protocols
X-ray Crystallography
The determination of the crystal structure of a small molecule like this compound involves the following general steps:
-
Crystallization: Single crystals of high purity are grown from a suitable solvent or mixture of solvents. This is often the most challenging step and may require screening of various conditions (e.g., temperature, concentration, solvent system).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial electron density map. An atomic model is then built into the electron density map, and the model is refined against the experimental data to improve the fit. This refinement process optimizes the atomic positions, and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.[8]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts of the peaks are referenced to the TMS signal (0 ppm). The integration of the peaks in the ¹H NMR spectrum provides information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample like this compound, the following methods are commonly used:
-
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]
-
-
Thin Solid Film Method:
-
A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride).
-
A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.
-
The plate is then mounted in the spectrometer for analysis.[1]
-
Mandatory Visualizations
Signaling Pathway: Vitamin K Cycle Inhibition
Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the Vitamin K cycle, which is essential for the gamma-carboxylation of several clotting factors.
Caption: Inhibition of the Vitamin K cycle by this compound.
Experimental Workflow: Structural Elucidation
The structural characterization of a molecule like this compound typically follows a logical workflow, integrating various analytical techniques.
Caption: General experimental workflow for structural elucidation.
Logical Relationships of Analytical Techniques
Different analytical techniques provide complementary information that, when combined, leads to a full structural understanding.
References
- 1. aditum.org [aditum.org]
- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of the molecular complex of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol (Journal Article) | OSTI.GOV [osti.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. go.drugbank.com [go.drugbank.com]
Physicochemical Properties of (R)-Acenocoumarol: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of (R)-Acenocoumarol, a potent anticoagulant. Understanding these characteristics is crucial for drug design, formulation development, and optimizing therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.
Quantitative Physicochemical Data
The following tables summarize the known physicochemical properties of Acenocoumarol. It is important to note that while the focus of this guide is the (R)-enantiomer, much of the publicly available experimental data has been determined for the racemic mixture. This is explicitly stated where applicable.
| Identifier | Value | Reference |
| IUPAC Name | (4R)-4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one | --INVALID-LINK-- |
| Chemical Formula | C₁₉H₁₅NO₆ | [1] |
| Molecular Weight | 353.33 g/mol | [1] |
| CAS Number | 66556-77-2 | [1] |
Table 1: General Identifiers for this compound
| Property | Value | Notes | Reference |
| Melting Point | 196-199 °C | For racemic mixture | [2] |
| Boiling Point | ~546.9 °C | Estimated for racemic mixture | [3] |
| Water Solubility | Sparingly soluble | Qualitative description. A study reported a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2) for the racemate.[4] | [4][5] |
| pKa | ~4.7-5.05 | Uncertain/Predicted for racemic mixture | [6][7] |
| LogP | 3.13 | Experimentally determined for racemic mixture using HPTLC | [8] |
| Polar Surface Area | 109 Ų | Computed | [1] |
Table 2: Physicochemical Properties of Acenocoumarol
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and may require optimization for this compound specifically.
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[1][3][9]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system. Due to its low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.
LogP Determination (HPLC Method)
The partition coefficient (LogP) can be determined chromatographically by relating the retention time of the compound on a reversed-phase HPLC column to the retention times of reference compounds with known LogP values.
Principle: In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity. A linear relationship exists between the logarithm of the retention factor (k') and the LogP of a series of compounds.
Detailed Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.
-
Reference Standards: Prepare solutions of a series of reference compounds with well-established LogP values that bracket the expected LogP of this compound.
-
Chromatographic Analysis: Inject the reference standards and this compound onto the HPLC system and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Retention Factor (k'): Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') of the reference standards against their known LogP values. A linear regression of this plot will yield a calibration curve.
-
LogP Determination: Using the measured log k' of this compound and the equation of the calibration curve, calculate the experimental LogP value.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the solvent as a blank.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample using a suitable technique such as KBr pellet, Nujol mull, or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry potassium bromide and press it into a transparent disk.
-
Analysis: Obtain the IR spectrum using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of this compound.
Crystal Structure and Polymorphism Analysis
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from a supersaturated solution by slow evaporation or cooling.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Powder X-ray Diffraction (PXRD) for Polymorphism:
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
-
Analysis: Analyze the powder using a powder X-ray diffractometer to obtain a diffraction pattern.
-
Polymorph Identification: Different polymorphs will exhibit distinct PXRD patterns. By analyzing samples prepared under different crystallization conditions, different polymorphic forms can be identified.
Signaling Pathway and Experimental Workflow Visualization
Mechanism of Action: Vitamin K Cycle Inhibition
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the Vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors. Inhibition of VKOR leads to a depletion of the reduced form of Vitamin K, which in turn prevents the activation of these clotting factors, thereby inhibiting the coagulation cascade.[4][10][11]
Caption: Inhibition of the Vitamin K cycle by this compound.
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a drug candidate like this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Acenocoumarol - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 11. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of (R)-Acenocoumarol in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenocoumarol, a 4-hydroxycoumarin derivative, is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer exhibiting significantly greater anticoagulant potency. This technical guide provides an in-depth exploration of the pivotal role of (R)-Acenocoumarol within the coagulation cascade. It details its molecular mechanism of action, focusing on the inhibition of Vitamin K epoxide reductase (VKOR), presents key quantitative data, outlines relevant experimental protocols for its characterization, and provides visual representations of the involved biochemical pathways and experimental workflows.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. The delicate balance of this cascade is crucial, as its dysregulation can lead to either excessive bleeding or thrombosis. Vitamin K antagonists (VKAs), such as acenocoumarol, have been a cornerstone of anticoagulation therapy for decades.[1] Acenocoumarol exerts its effect by interfering with the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.[2]
This guide will specifically focus on the (R)-enantiomer of acenocoumarol, which is the primary contributor to the overall anticoagulant effect of the racemic mixture.[3] Understanding the specific interactions and quantitative parameters of this compound is paramount for the development of more targeted and safer anticoagulant therapies.
Mechanism of Action of this compound
The anticoagulant effect of this compound is mediated through its potent inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is essential for the regeneration of the reduced form of vitamin K (vitamin KH2), which serves as a cofactor for the gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the gamma-carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on the N-terminal domains of vitamin K-dependent clotting factors.[1]
These Gla residues are crucial for the calcium-dependent binding of these clotting factors to phospholipid surfaces, a necessary step for their activation and participation in the coagulation cascade. The vitamin K-dependent clotting factors include pro-coagulant factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1]
By inhibiting VKORC1, this compound depletes the pool of available vitamin KH2. This leads to the production of under-carboxylated, and therefore biologically inactive, vitamin K-dependent clotting factors. The reduction in functional clotting factors impairs the propagation of the coagulation cascade, leading to a prolongation of clotting time and a reduction in thrombus formation.
Quantitative Data
The following tables summarize the available quantitative data for the enantiomers of acenocoumarol. While the (R)-enantiomer is known to be more potent, a precise IC50 or K_i_ value for its direct inhibition of VKORC1 is not consistently reported in the literature. However, data on the racemic mixture and comparative pharmacokinetics are available.
Table 1: Inhibitory Activity of Acenocoumarol
| Compound | Target | Parameter | Value | Reference |
| Acenocoumarol (racemic) | VKORC1 | IC50 | ~6-fold lower than other VKAs* | [6] |
*Note: A specific molar concentration for the IC50 of racemic acenocoumarol is not provided in the reference, but its potency is stated to be approximately six times greater than that of other vitamin K antagonists like warfarin and phenprocoumon.
Table 2: Comparative Pharmacokinetics of Acenocoumarol Enantiomers
| Parameter | (R)-(+)-Acenocoumarol | (S)-(-)-Acenocoumarol | Reference |
| Anticoagulant Potency | More potent | Less potent | [3] |
| Elimination Half-life (t½) | ~9 hours | <2 hours | [3] |
| Total Plasma Clearance | ~10 times lower than (S)-enantiomer | Higher | [7] |
| Apparent Volume of Distribution (Vd) | Smaller | 1.5 to 2 times that of (R)-enantiomer | [7] |
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of Vitamin K
The coagulation cascade is initiated through either the intrinsic (contact activation) or extrinsic (tissue factor) pathway, both converging on a common pathway that leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.
Caption: The Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.
The Vitamin K Cycle and Inhibition by this compound
This compound's mechanism of action is centered on the disruption of the Vitamin K cycle.
Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow for Assessing Anticoagulant Activity
A typical workflow to determine the in vitro efficacy of this compound involves cell-based assays and coagulation tests.
Caption: General experimental workflow for evaluating the anticoagulant activity of this compound.
Experimental Protocols
Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay measures the ability of this compound to inhibit VKORC1 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing human VKORC1 and a gamma-carboxylated reporter protein (e.g., Factor IX with a Protein C tag).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Vitamin K1 epoxide (KO).
-
This compound stock solution.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the reporter protein.
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Seed the HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Add Vitamin K1 epoxide to each well to a final concentration of 5 µM.
-
Incubate the plate for 24-48 hours in the CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of carboxylated reporter protein in the supernatant using the specific ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of VKOR activity, using non-linear regression analysis.
Prothrombin Time (PT) Assay
This assay measures the effect of this compound on the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Human plasma (platelet-poor).
-
This compound stock solution.
-
Thromboplastin reagent (containing tissue factor and phospholipids).
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M).
-
Coagulometer or a water bath and stopwatch.
-
Test tubes.
Procedure:
-
Prepare dilutions of this compound in a suitable buffer or saline.
-
In a test tube, mix a defined volume of human plasma with the this compound dilution or vehicle control.
-
Incubate the plasma-drug mixture for a specified period at 37°C to allow for the inhibition of clotting factor synthesis (if using a system with active protein synthesis) or to assess direct effects. For assessing the effect on already synthesized factors, pre-incubation may be short.
-
Pre-warm the thromboplastin reagent and CaCl2 solution to 37°C.
-
Add the thromboplastin reagent to the plasma sample.
-
Simultaneously, add the CaCl2 solution to initiate coagulation and start the timer.
-
Record the time in seconds for a visible fibrin clot to form. This is the prothrombin time.
-
Perform the measurements in duplicate or triplicate.
-
Compare the PT of the samples treated with this compound to the control to determine the extent of anticoagulation.
Conclusion
This compound is the more potent enantiomer of acenocoumarol, exerting its anticoagulant effect through the targeted inhibition of Vitamin K epoxide reductase. This action disrupts the vital Vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors and a subsequent reduction in the coagulability of blood. While its superior potency to the (S)-enantiomer is well-established and primarily attributed to its slower metabolic clearance, further research to precisely quantify its inhibitory constant (K_i_) or IC50 for VKORC1 would be invaluable for refining our understanding and optimizing its therapeutic use. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced role of this compound and to explore the development of next-generation anticoagulants.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study of acenocoumarol sensitivity and genotype-phenotype discordancy explained by combinations of polymorphisms in VKORC1 and CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of CYP2C9 and VKORC1 genetic polymorphisms in anticoagulant therapy management after cardiac surgery with extracorporeal circulation [pharmacia.pensoft.net]
- 5. BioKB - Relationship - Acenocoumarol - inhibits - VKORC1 [biokb.lcsb.uni.lu]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Blood Thinning: An In-depth Technical Guide to the Non-Coagulation Targets of (R)-Acenocoumarol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Acenocoumarol, a potent vitamin K antagonist, is a widely prescribed oral anticoagulant. Its mechanism of action in preventing thromboembolic events through the inhibition of vitamin K epoxide reductase (VKORC1) and subsequent impairment of coagulation factor synthesis is well-established. However, a growing body of evidence suggests that the biological activities of this compound extend beyond hemostasis. This technical guide provides a comprehensive overview of the known and potential non-coagulation molecular targets of this compound, delving into its anti-inflammatory, anti-melanogenic, and potential anti-cancer activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts in repurposing this established therapeutic agent.
Anti-inflammatory Properties of Acenocoumarol
Recent studies have highlighted the potential of acenocoumarol as an anti-inflammatory agent. The primary mechanism appears to be the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling
In a study utilizing RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), acenocoumarol demonstrated a significant, concentration-dependent inhibition of pro-inflammatory mediators. This included a notable reduction in the production of nitric oxide (NO), with a half-maximal inhibitory concentration (IC50) of 191.62 ± 9.21 μM[1]. Furthermore, acenocoumarol was shown to decrease the levels of other key inflammatory molecules such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2].
The underlying mechanism for this anti-inflammatory effect was identified as the inhibition of the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and the suppression of the NF-κB signaling cascade[1][2]. By inhibiting the phosphorylation of IκBα, acenocoumarol prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of many pro-inflammatory genes[1].
Quantitative Data on Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Acenocoumarol | 191.62 ± 9.21 μM | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1] |
| TNF-α Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |
| IL-6 Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |
| IL-1β Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |
Experimental Protocols
1.3.1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded in appropriate plates and pre-treated with varying concentrations of acenocoumarol for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired duration.
1.3.2. Nitric Oxide (NO) Assay (Griess Assay):
-
Collect cell culture supernatants after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
1.3.3. ELISA for Cytokine Measurement (TNF-α, IL-6):
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash and add the detection antibody, incubating for 1 hour.
-
Wash and add avidin-HRP conjugate, incubating for 1 hour.
-
Wash and add TMB substrate solution.
-
Stop the reaction with stop solution and measure absorbance at 450 nm.
1.3.4. Western Blot for Signaling Pathway Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65) overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
Signaling Pathway Diagrams
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Identification of (R)-Acenocoumarol Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the identification of metabolites of (R)-Acenocoumarol, a potent oral anticoagulant. Understanding the metabolic fate of this compound is crucial for drug development and personalized medicine, as metabolic profiles can significantly influence efficacy and adverse effects. This method utilizes a combination of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to separate and identify key hydroxylated and other metabolic products in biological matrices. The provided protocols and data will aid researchers in implementing this method for pharmacokinetic and drug metabolism studies.
Introduction
Acenocoumarol is a widely prescribed oral anticoagulant administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties, with the (S)-enantiomer being more potent. The metabolism of Acenocoumarol is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. This compound is metabolized by CYP2C9, CYP1A2, and CYP2C19, leading to the formation of various hydroxylated metabolites, with 6- and 7-hydroxylation being the major pathways.[1] Minor metabolites, including 8-hydroxylated forms and products of nitro-group reduction (amino and acetamido metabolites), have also been reported.[1][2] This application note provides a detailed protocol for the identification of these metabolites using LC-MS/MS.
Metabolic Pathway of this compound
The metabolic pathway of this compound is complex and involves several enzymatic reactions. The primary routes of metabolism are hydroxylation at the 6, 7, and 8 positions of the coumarin ring. Additionally, the nitro group can be reduced to an amino group, which can then be acetylated.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation (Human Plasma)
Effective sample preparation is critical for accurate metabolite identification and to minimize matrix effects. Two common methods are protein precipitation and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput screening.
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can improve sensitivity and reduce instrument contamination.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase HPLC method is suitable for separating this compound and its more polar metabolites. For chiral separation of the parent compound from its enantiomer, a chiral column is required.[4]
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry is essential for the structural elucidation of metabolites. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation |
Data Presentation
The identification of metabolites is based on accurate mass measurement and characteristic fragmentation patterns. The expected masses of this compound and its major metabolites are listed below.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |
| This compound | C₁₉H₁₅NO₆ | 353.0899 | 354.0972 | 352.0825 |
| 6-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |
| 7-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |
| 8-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |
| Amino-(R)-Acenocoumarol | C₁₉H₁₇NO₄ | 323.1158 | 324.1231 | 322.1084 |
| Acetamido-(R)-Acenocoumarol | C₂₁H₁₉NO₅ | 365.1263 | 366.1336 | 364.1190 |
Experimental Workflow
The overall workflow for the identification of this compound metabolites is depicted below.
Caption: Experimental workflow for metabolite ID.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the identification of this compound metabolites in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected mass data, will enable researchers to effectively study the metabolism of this important anticoagulant. This information is valuable for advancing our understanding of the pharmacokinetic variability of Acenocoumarol and for the development of more personalized therapeutic strategies.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
Protocol for In Vitro Testing of (R)-Acenocoumarol's Anticoagulant Effect
Application Notes
(R)-Acenocoumarol is a potent vitamin K antagonist used as an anticoagulant. Its therapeutic effect is achieved through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X.[1] In vitro assessment of the anticoagulant properties of this compound is a critical step in preclinical research and drug development. This document provides detailed protocols for the in vitro evaluation of this compound's anticoagulant effect using standard coagulation assays—Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)—and a cell-based assay for the specific inhibition of its molecular target, VKOR.
These protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible in vitro testing. The provided methodologies cover the preparation of this compound solutions, the execution of coagulation assays with human plasma, and the assessment of VKOR inhibition in a cellular context.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the vitamin K cycle, responsible for converting oxidized vitamin K epoxide back to its reduced form, which is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors. By inhibiting VKOR, this compound leads to the production of under-carboxylated, inactive forms of clotting factors II, VII, IX, and X, thereby impairing the coagulation cascade.
References
Application Notes and Protocols for High-Throughput Screening Assays of (R)-Acenocoumarol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of (R)-Acenocoumarol derivatives and other potential inhibitors of Vitamin K Epoxide Reductase (VKOR). The included methodologies are designed for robust and reproducible screening in a 384-well format, suitable for identifying novel anticoagulant compounds.
Introduction
This compound is a potent oral anticoagulant that functions as a vitamin K antagonist.[1] Its primary target is the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical component of the vitamin K cycle.[2] VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K, a necessary step for the gamma-carboxylation and activation of several blood clotting factors (II, VII, IX, and X).[3] Inhibition of VKORC1 leads to a decrease in the concentration of active clotting factors, thereby exerting an anticoagulant effect. The development of novel this compound derivatives with improved pharmacological profiles necessitates efficient and reliable high-throughput screening assays.
This document outlines two primary HTS assays for the identification and characterization of VKORC1 inhibitors: a cell-based reporter assay and an in vitro biochemical assay.
Signaling Pathway of Acenocoumarol Action
Acenocoumarol and its derivatives interrupt the vitamin K cycle, a critical pathway for blood coagulation. The diagram below illustrates the key steps and the point of inhibition.
Caption: Inhibition of VKORC1 by this compound derivatives blocks the vitamin K cycle.
Quantitative Data: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Acenocoumarol and Warfarin against wild-type VKORC1. This data highlights the higher potency of Acenocoumarol. Screening for derivatives with even lower IC50 values is a key objective.
| Compound | Target | IC50 (nM)[1][4] | Assay Type |
| Acenocoumarol | Wild-Type VKORC1 | ~8.5 | Cell-Based |
| Warfarin | Wild-Type VKORC1 | ~50.2 | Cell-Based |
Experimental Protocols
Assay 1: Cell-Based VKORC1 Activity Assay (384-Well Format)
This assay quantitatively measures the activity of VKORC1 in a cellular environment by utilizing a reporter system. Human Embryonic Kidney 293 (HEK293) cells are engineered to co-express VKORC1 and a vitamin K-dependent reporter protein, such as a fusion of the gamma-carboxyglutamic acid (Gla) domain of Factor IX with Protein C (FIXgla-PC). The extent of reporter protein carboxylation, which is directly dependent on VKORC1 activity, is determined using an ELISA-based readout.
Caption: Workflow for the cell-based VKORC1 high-throughput screening assay.
Materials:
-
HEK293 cells stably co-expressing human VKORC1 and a reporter construct (e.g., FIXgla-PC)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well clear-bottom, black-walled cell culture plates
-
This compound derivatives library (dissolved in DMSO)
-
Positive Control: Acenocoumarol or Warfarin
-
Negative Control: DMSO
-
Vitamin K 2,3-epoxide (KO) stock solution
-
ELISA reagents for detecting the carboxylated reporter protein (specific primary antibody, HRP-conjugated secondary antibody, and a chemiluminescent or fluorescent substrate)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HEK293-VKORC1-Reporter cells in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the this compound derivatives and control compounds in DMSO.
-
Using an acoustic dispenser or a pintool, transfer 50-100 nL of each compound solution to the appropriate wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
-
Include wells with a known inhibitor (e.g., Acenocoumarol) as a positive control and wells with DMSO only as a negative control.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of Vitamin K Epoxide (KO) in culture medium at a final concentration of 5 µM.
-
Add 10 µL of the KO solution to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
-
ELISA Procedure:
-
Carefully collect 20 µL of the cell culture supernatant from each well and transfer to a new 384-well ELISA plate pre-coated with a capture antibody specific for the reporter protein.
-
Follow the manufacturer's instructions for the specific ELISA kit, which will typically involve:
-
Incubation with the supernatant.
-
Washing steps.
-
Incubation with a primary antibody that recognizes the gamma-carboxylated form of the reporter protein.
-
Washing steps.
-
Incubation with an HRP-conjugated secondary antibody.
-
Washing steps.
-
Addition of a chemiluminescent or fluorescent substrate.
-
-
-
Data Acquisition and Analysis:
-
Read the luminescence or fluorescence signal using a plate reader.
-
Data Normalization: Normalize the data to the controls on each plate. The signal from the DMSO-treated wells represents 100% VKORC1 activity, and the signal from the positive control (e.g., a saturating concentration of Acenocoumarol) represents 0% activity.
-
IC50 Determination: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active derivative.
-
Assay Quality Control: Calculate the Z'-factor and Signal-to-Background (S/B) ratio to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]
-
Assay 2: In Vitro Fluorescence-Based VKORC1 Activity Assay (384-Well Format)
This biochemical assay measures the enzymatic activity of VKORC1 in a cell-free system using liver microsomes as the source of the enzyme. The assay directly measures the conversion of vitamin K epoxide (KO) to the fluorescent product, reduced vitamin K (KH2).
References
- 1. researchgate.net [researchgate.net]
- 2. VKORC1: molecular target of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis of coumarin-type anticoagulant-sensitive VKORC1: evidence that highly conserved amino acids define structural requirements for enzymatic activity and inhibition by warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Calculation of Signal to Background Ratio and Z’-factor [bio-protocol.org]
- 6. assay.dev [assay.dev]
Application Notes and Protocols for the Spectrophotometric Determination of (R)-Acenocoumarol Concentration
Introduction
Acenocoumarol is a widely prescribed oral anticoagulant medication used for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and myocardial infarction.[1][2] It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors.[3][4] Acenocoumarol is administered as a racemic mixture of (R) and (S)-enantiomers, with the S-form being more potent.[2] Accurate determination of its concentration in bulk drug and pharmaceutical formulations is crucial for ensuring therapeutic efficacy and patient safety.[5]
Spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Acenocoumarol.[5][6] These methods are based on the principle that the drug absorbs ultraviolet (UV) or visible light, or can be derivatized to form a colored compound that absorbs in the visible region. It is important to note that standard spectrophotometric methods measure the total concentration of acenocoumarol and do not distinguish between the (R) and (S) enantiomers. Enantiomer-specific analysis typically requires chiral separation techniques like high-performance liquid chromatography (HPLC).[6]
This document provides detailed application notes and experimental protocols for the spectrophotometric determination of Acenocoumarol concentration.
Principle of Spectrophotometric Determination
The quantitative determination of Acenocoumarol using spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For direct UV spectrophotometry, the inherent chromophoric structure of Acenocoumarol allows it to absorb light in the UV region, with a maximum absorbance (λmax) typically observed around 283 nm or 306 nm depending on the solvent.[1][6]
Alternatively, colorimetric (visible spectrophotometry) methods involve a chemical reaction to produce a colored chromogen. For instance, Acenocoumarol can be reacted with a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) to form a yellow hydrazone, or its reduced form can be diazotized and coupled with a reagent to produce a colored azo dye.[5][7] The absorbance of the resulting colored solution is then measured in the visible region of the electromagnetic spectrum.
Application Notes
Several spectrophotometric methods have been developed and validated for the determination of Acenocoumarol in bulk and pharmaceutical dosage forms. The choice of method may depend on the available instrumentation, sample matrix, and desired sensitivity. Below is a summary of some common methods.
Table 1: Summary of Spectrophotometric Methods for Acenocoumarol Determination
| Method Type | Reagent(s) | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| UV Spectrophotometry | None | 0.1N NaOH | 291 | 1-21 | [8] |
| UV Spectrophotometry | None | Methanol | 283 | 3-18 | [6] |
| Official BP/IP Method | None | 1M HCl and Ethanol | 306 | Not Specified | [1][8] |
| Colorimetry | 2,4-dinitrophenylhydrazine (DNPH) | Methanol/HCl | 486 | 50-250 | [5] |
| Colorimetry | N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) | Water | 565 | 4-14 | [7] |
| Colorimetry | Gibb's Reagent | Water | 544 | 40-200 | [7] |
| Colorimetry | Potassium Ferricyanide | Water | 755 | 1-8 | [1] |
| Colorimetry | 1,10-phenanthroline | Water | 512 | 2-10 | [1] |
Experimental Protocols
Here are detailed protocols for two common spectrophotometric methods for determining Acenocoumarol concentration.
Protocol 1: Direct UV Spectrophotometric Determination
This protocol describes a simple and rapid method for the quantification of Acenocoumarol using UV spectrophotometry.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Acenocoumarol reference standard
-
Methanol (analytical grade)[9]
-
Acenocoumarol tablets
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Acenocoumarol reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.[9] This gives a concentration of 100 µg/mL.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with methanol to obtain concentrations in the linear range (e.g., 3, 6, 9, 12, 15, 18 µg/mL).[6]
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 Acenocoumarol tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Acenocoumarol and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through Whatman filter paper.
-
Dilute an appropriate aliquot of the filtrate with methanol to obtain a final concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the maximum absorbance wavelength (λmax), which should be around 283 nm.[6]
-
Measure the absorbance of the blank (methanol), working standard solutions, and the sample solution at the determined λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of Acenocoumarol in the sample solution from the calibration curve using the linear regression equation.
-
Calculate the amount of Acenocoumarol in the tablet formulation.
Protocol 2: Colorimetric Determination using DNPH
This protocol involves the derivatization of Acenocoumarol with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product.[5]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with 1 cm matched glass cuvettes
-
Water bath
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Acenocoumarol reference standard
-
2,4-dinitrophenylhydrazine (DNPH)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
2. Preparation of Reagents:
-
DNPH Solution (0.005 M): Prepare by dissolving the required amount of DNPH in methanol.
-
Standard Stock Solution of Acenocoumarol (e.g., 500 µg/mL): Prepare by dissolving 50 mg of Acenocoumarol in methanol in a 100 mL volumetric flask.
3. Preparation of Working Standard Solutions:
-
Pipette aliquots from the stock solution into a series of 10 mL volumetric flasks to obtain concentrations within the range of 50-250 µg/mL.[5]
4. Color Development and Measurement:
-
To each volumetric flask containing the working standard solutions, add 1 drop of concentrated HCl and 2 mL of 0.005 M DNPH solution.[5]
-
Heat the flasks in a water bath for 60 minutes.[5]
-
Cool the solutions to room temperature and dilute to the mark with methanol.
-
Prepare a reagent blank using the same procedure but without Acenocoumarol.
-
Measure the absorbance of the yellow-colored solutions at the λmax of 486 nm against the reagent blank.[5]
5. Preparation of Sample Solution and Analysis:
-
Prepare the sample solution from tablets as described in Protocol 1, but using a suitable concentration for the colorimetric method's linear range.
-
Follow the color development procedure (step 4) for the sample solution.
-
Measure its absorbance at 486 nm.
6. Data Analysis:
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of Acenocoumarol in the sample from the calibration curve.
Data Presentation
The following tables summarize the validation parameters for the spectrophotometric methods, demonstrating their reliability for the quantitative determination of Acenocoumarol.
Table 2: Validation Parameters for a Direct UV Spectrophotometric Method
| Parameter | Result | Reference |
| λmax | 283 nm | [6] |
| Linearity Range | 3-18 µg/mL | [6] |
| Regression Equation | y = 0.064x + 0.013 | [6] |
| Correlation Coefficient (R²) | 0.996 | [6] |
| Accuracy (% Recovery) | 99.66% | [6] |
| Precision (RSD %) | ||
| - Intra-day | 0.29% | [6] |
| - Inter-day | 0.82% | [6] |
| Limit of Detection (LOD) | 0.64 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 1.94 µg/mL | [6] |
Table 3: Validation Parameters for a Colorimetric Method using DNPH
| Parameter | Result | Reference |
| λmax | 486 nm | [5] |
| Linearity Range | 50-250 µg/mL | [5] |
| Correlation Coefficient (R²) | Not explicitly stated, but Beer's law is obeyed. | [5] |
| Accuracy (% Recovery) | Not explicitly stated, but method is described as accurate. | [5] |
| Precision (RSD %) | Not explicitly stated, but method is described as precise. | [5] |
| Robustness | No significant interference from common excipients. | [5] |
Visualizations
The following diagrams illustrate the experimental workflow, the mechanism of action of Acenocoumarol, and a logical relationship in the colorimetric assay.
Caption: General workflow for spectrophotometric determination of Acenocoumarol.
Caption: Mechanism of action of Acenocoumarol in the Vitamin K cycle.
Caption: Logical relationship for the colorimetric determination with DNPH.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectrophotometric quantification of acenocoumarol using DNPH. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pharmasm.com [pharmasm.com]
- 9. app.utu.ac.in [app.utu.ac.in]
Application Notes and Protocols for (R)-Acenocoumarol in Thrombosis Research
Introduction
Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1][2] It is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer exhibiting greater anticoagulant potency and a longer plasma half-life compared to the (S)-enantiomer.[3][4] This makes (R)-Acenocoumarol a valuable tool compound for researchers in hemostasis and thrombosis. Its specific mechanism of action allows for the investigation of coagulation pathways dependent on vitamin K, providing a model for studying thromboembolic diseases and evaluating novel antithrombotic agents.[5][6]
These application notes provide detailed information on the mechanism of action, key experimental data, and protocols for utilizing this compound in a research setting.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[6][7][8] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form (vitamin K hydroquinone).[9] The reduced form of vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.[6][10]
By inhibiting VKOR, this compound depletes the supply of reduced vitamin K, which in turn prevents the post-translational modification and activation of vitamin K-dependent coagulation factors: II (prothrombin), VII, IX, and X.[5][7] This leads to the production of under-carboxylated, biologically inactive forms of these factors, thereby impairing the coagulation cascade and reducing thrombus formation.[10]
Data Presentation
Quantitative data for Acenocoumarol enantiomers are summarized below. These values are essential for experimental design, including dose selection and timing of measurements.
Table 1: Pharmacokinetic Properties of Acenocoumarol Enantiomers
| Parameter | This compound | (S)-Acenocoumarol | Reference(s) |
| Relative Potency | More Potent | Less Potent | [3] |
| Plasma Half-life (t½) | ~9 hours | < 2 hours | [1] |
| Plasma Clearance | Slower (~1.9 L/h) | Faster (10-20 fold) | [1][4] |
| Metabolism | Primarily CYP2C9 (6- and 7-hydroxylation), CYP1A2 | Primarily CYP2C9 (6-, 7-, and 8-hydroxylation) | [1][11] |
Table 2: Comparative Efficacy of Vitamin K Antagonists against VKOR
Data derived from in vitro cell-based functional assays.
| Compound | Potency Ranking (IC50) | Reference(s) |
|---|---|---|
| Acenocoumarol | 1 (Most Potent) | [8] |
| Phenprocoumon | 2 | [8] |
| Warfarin | 3 | [8] |
| Fluindione | 4 (Least Potent) |[8] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a tool compound.
Protocol 1: In Vitro Assessment of Anticoagulant Activity via Prothrombin Time (PT) Assay
This protocol measures the effect of this compound on the extrinsic pathway of coagulation in a plasma sample.
Objective: To determine the concentration-dependent effect of this compound on prothrombin time.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Pooled normal citrated human or animal (e.g., rat, mouse) plasma
-
Thromboplastin reagent (containing tissue factor and calcium)
-
Coagulometer
-
Control vehicle (solvent for Acenocoumarol)
-
Microcentrifuge tubes
Procedure:
-
Preparation: Thaw pooled plasma and thromboplastin reagent at 37°C.
-
Dosing: Prepare serial dilutions of this compound in plasma to achieve a range of final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plasma samples with this compound or vehicle for a predetermined time (e.g., 2-4 hours) at 37°C to allow for interaction. Note: Unlike direct inhibitors, VKAs act on synthesis, so in vitro effects on plasma are limited. This protocol is more relevant for ex vivo plasma samples from treated animals.
-
Measurement: a. Pipette 50 µL of the plasma sample (treated or control) into a pre-warmed cuvette in the coagulometer. b. Allow the plasma to incubate for 3 minutes at 37°C. c. Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate clotting. d. The coagulometer will automatically measure the time (in seconds) for a fibrin clot to form. This is the Prothrombin Time (PT).
-
Data Analysis: a. Record the PT for each concentration. b. Convert PT values to International Normalized Ratio (INR) if a calibrated thromboplastin is used. c. Plot the PT or INR values against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This protocol describes a widely used model to induce arterial thrombosis in rodents and assess the antithrombotic efficacy of this compound.
Objective: To evaluate the ability of this compound to prevent or reduce ferric chloride-induced arterial thrombus formation in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Doppler flow probe and monitor
-
Surgical microscope, instruments, and sutures
-
Filter paper discs (1-2 mm diameter)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals via oral gavage. Due to its mechanism of action, administration should occur 24-48 hours prior to the surgical procedure to allow for the depletion of active clotting factors.[5] Doses must be optimized based on pilot studies.
-
Anesthesia and Surgery: a. Anesthetize the animal and confirm the depth of anesthesia. b. Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery. c. Place a Doppler flow probe around the artery to monitor blood flow.
-
Baseline Measurement: Record stable baseline blood flow for at least 5 minutes.
-
Thrombus Induction: a. Soak a small piece of filter paper in the FeCl₃ solution. b. Carefully place the saturated filter paper on the adventitial surface of the carotid artery, downstream of the flow probe. c. Leave the filter paper in place for 3-5 minutes, then remove it and gently rinse the area with saline.
-
Monitoring: Continuously monitor and record blood flow until the artery is fully occluded (flow ceases) or for a predetermined period (e.g., 60 minutes).
-
Endpoint Measurement: The primary endpoint is the Time to Occlusion (TTO) . At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus can be dried and weighed.
-
Data Analysis: Compare the TTO and thrombus weight between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test or Student's t-test).
Protocol 3: Assessment of Platelet Aggregation (Light Transmission Aggregometry)
This assay is useful to demonstrate that this compound does not directly inhibit platelet function, a key characteristic distinguishing it from antiplatelet agents.
Objective: To confirm that this compound does not affect platelet aggregation induced by common agonists.
Materials:
-
Platelet-rich plasma (PRP), prepared from citrated whole blood from treated and control animals.
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
Platelet agonists: Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid (AA).[12][13]
-
Light Transmission Aggregometer.
Procedure:
-
Sample Preparation: Collect blood from animals treated with this compound or vehicle. Prepare PRP and PPP by differential centrifugation.
-
Aggregometer Setup: a. Set the aggregometer to 37°C. b. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Aggregation Assay: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. b. After a brief incubation, add a known concentration of a platelet agonist (e.g., ADP, 5-10 µM). c. Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation. d. Repeat the process for each agonist.
-
Data Analysis: Compare the maximum percentage of aggregation for each agonist between the this compound and vehicle-treated groups. No significant difference is expected, confirming the compound's specific action on coagulation factors rather than platelets.
Advantages and Limitations as a Tool Compound
Understanding the benefits and drawbacks of this compound is crucial for proper experimental design and data interpretation.
References
- 1. aditum.org [aditum.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-Acenocoumarol_TargetMol [targetmol.com]
- 5. What is Acenocoumarol used for? [synapse.patsnap.com]
- 6. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Altered pharmacokinetics of R- and S-acenocoumarol in a subject heterozygous for CYP2C9*3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helena Biosciences :: Why Perform Platelet Aggregation [helena-biosciences.com]
Application Notes: A Comprehensive Guide to Cell-Based Assays for Evaluating (R)-Acenocoumarol Cytotoxicity
Introduction
(R)-Acenocoumarol is the more potent enantiomer of the anticoagulant drug acenocoumarol, which functions by inhibiting the vitamin K epoxide reductase enzyme, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1][2][3] While its anticoagulant properties are well-documented, a thorough understanding of its potential cytotoxic effects is crucial for comprehensive safety profiling and exploring potential therapeutic applications beyond anticoagulation, such as in cancer research.[4][5]
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the cytotoxic profile of this compound using a suite of robust cell-based assays. The protocols outlined herein cover the assessment of cell viability, membrane integrity, apoptosis, and oxidative stress, offering a multi-parametric approach to characterizing the compound's cellular impact.
Assessment of Cell Viability via Metabolic Activity (MTT Assay)
Application Note: The MTT assay is a foundational colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[6] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[7][8] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.[8][9] This assay is an excellent initial screening tool to determine the dose-dependent effect of this compound on the overall viability of a cell line.
Experimental Workflow Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 3. (R)-Acenocoumarol_TargetMol [targetmol.com]
- 4. news-medical.net [news-medical.net]
- 5. Acenocoumarol, an Anticoagulant Drug, Prevents Melanogenesis in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Efficacy of (R)-Acenocoumarol in Animal Models of Thrombosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Acenocoumarol is the more potent enantiomer of the racemic anticoagulant acenocoumarol, a vitamin K antagonist.[1] It exerts its therapeutic effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[2] The inhibition of these factors disrupts the coagulation cascade, thereby preventing the formation and propagation of thrombi.[2] Preclinical evaluation of this compound in relevant animal models is a critical step in understanding its antithrombotic efficacy and safety profile before clinical application.
This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in established animal models of venous and arterial thrombosis.
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Vitamin K cycle.
Caption: Mechanism of action of this compound.
Experimental Protocols
I. Venous Thrombosis Models
Venous thrombosis models are essential for evaluating the efficacy of anticoagulants in preventing deep vein thrombosis (DVT).
This model induces thrombosis through venous stasis and is widely used to assess the antithrombotic effects of anticoagulants by measuring thrombus weight.[3]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Microbalance
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses and time points before surgery.
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
IVC Ligation: Carefully dissect the IVC from the surrounding tissues and ligate it tightly with a silk suture just below the renal veins.
-
Wound Closure: Close the abdominal incision in layers.
-
Thrombus Formation: Allow the thrombus to form for a specified period (e.g., 24 or 48 hours).
-
Thrombus Excision and Measurement: Re-anesthetize the animal, reopen the abdomen, and carefully excise the IVC segment containing the thrombus. Open the vessel longitudinally, remove the thrombus, and weigh it on a microbalance.
-
Data Analysis: Compare the mean thrombus weight between the this compound-treated groups and the vehicle control group.
II. Arterial Thrombosis Models
Arterial thrombosis models are crucial for evaluating the efficacy of antithrombotic agents in preventing thrombotic events such as myocardial infarction and stroke.
This widely used model induces endothelial injury and subsequent thrombus formation, allowing for the real-time measurement of vessel occlusion.[4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle
-
Anesthetic
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical microscope
Protocol:
-
Animal Preparation and Drug Administration: Similar to the venous thrombosis model.
-
Anesthesia and Surgery: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Thrombosis Induction: Apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor and record the arterial blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the time to vessel occlusion. Compare the mean time to occlusion between the treated and control groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of thrombosis.
Caption: General experimental workflow.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups. Due to the limited availability of specific preclinical efficacy data for this compound in the public domain, the following tables are provided as templates for data presentation.
Table 1: Efficacy of this compound in a Rat Venous Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Mean Thrombus Weight (mg) ± SEM | % Inhibition |
| Vehicle Control | - | 10 | [Insert Value] | - |
| This compound | [Dose 1] | 10 | [Insert Value] | [Calculate] |
| This compound | [Dose 2] | 10 | [Insert Value] | [Calculate] |
| This compound | [Dose 3] | 10 | [Insert Value] | [Calculate] |
Table 2: Efficacy of this compound in a Mouse Arterial Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Mean Time to Occlusion (min) ± SEM | % Prolongation |
| Vehicle Control | - | 10 | [Insert Value] | - |
| This compound | [Dose 1] | 10 | [Insert Value] | [Calculate] |
| This compound | [Dose 2] | 10 | [Insert Value] | [Calculate] |
| This compound | [Dose 3] | 10 | [Insert Value] | [Calculate] |
Logical Relationships of Thrombosis Models
The choice of an animal model depends on the specific research question and the type of thrombosis being investigated.
Caption: Classification of thrombosis models.
The selection of an appropriate animal model is paramount for the preclinical evaluation of this compound. The protocols outlined in this document provide a framework for conducting robust and reproducible studies to assess its antithrombotic efficacy. While specific quantitative efficacy data for the (R)-enantiomer is not extensively available in the literature, these models provide the necessary tools to generate such crucial data for the development of this potent anticoagulant.
References
- 1. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (R)-Acenocoumarol in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (R)-Acenocoumarol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2] Its solubility in aqueous media is reported to be very low. For instance, one source indicates a water solubility of 9.39 mg/L at 20-25 °C.
Q2: Why is my this compound not dissolving in my aqueous buffer?
The low aqueous solubility of this compound is the primary reason for dissolution challenges. Several factors can contribute to this issue, including the crystalline nature of the compound, the pH of the buffer, and the absence of solubilizing agents.
Q3: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor solubility, which can lead to incomplete dissolution and inaccurate concentrations in your experiments.[1]
Q4: What are the recommended methods to improve the solubility of this compound in aqueous buffers?
Several techniques can be employed to enhance the solubility of this compound, including the use of co-solvents, pH adjustment, cyclodextrin complexation, and formulation into nanoparticles or solid dispersions.[3][4][5]
Q5: Are there any safety precautions I should take when handling this compound?
Yes, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing solutions of this compound for experimental use.
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate after adding this compound to the buffer. | The concentration of (R)-Acenocoumarodal exceeds its solubility limit in the chosen buffer system. | 1. Increase the amount of co-solvent: If using a co-solvent, gradually increase its percentage in the final solution. 2. Adjust the pH: For weakly acidic compounds like Acenocoumarol, increasing the pH can enhance solubility. 3. Use a different solubilization technique: Consider cyclodextrin complexation or preparing a nanoparticle formulation. 4. Filter the solution: If a small amount of precipitate is present, you can filter the solution through a 0.22 µm filter to obtain a clear saturated solution, but the actual concentration will need to be determined. |
| This compound precipitates out of solution over time. | The solution is supersaturated and thermodynamically unstable. This can happen when a stock solution in an organic solvent is diluted too quickly into an aqueous buffer. | 1. Prepare fresh solutions: It is recommended not to store aqueous solutions of Acenocoumarol for more than one day.[1] 2. Optimize the dilution method: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation. 3. Increase the stability with excipients: The inclusion of polymers or surfactants can sometimes help stabilize supersaturated solutions. |
| Inconsistent results in bioassays. | Inaccurate concentration of the dissolved this compound due to incomplete dissolution or precipitation. | 1. Visually inspect all solutions: Ensure there is no visible precipitate before use. 2. Quantify the concentration: Use a validated analytical method, such as UV-Vis spectroscopy or HPLC, to confirm the final concentration of this compound in your experimental solution.[6] 3. Follow a validated solubilization protocol: Consistently use a well-defined and validated protocol for preparing your solutions. |
| Difficulty dissolving the compound even with a co-solvent. | The chosen co-solvent may not be optimal, or the concentration is still too high. | 1. Try a different co-solvent: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective co-solvents for Acenocoumarol.[1] 2. Increase sonication time or temperature: Gentle heating and sonication can aid in the dissolution process. However, be cautious about potential degradation of the compound at elevated temperatures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [7] |
| Ethanol | ~0.2 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 1:3 (v/v) DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Solutions of Alkali Hydroxides | Soluble | [2] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Potential Fold Increase in Solubility (General) | Key Considerations for this compound |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of a non-polar drug. | 2 to 500-fold | DMSO and DMF are effective. The final concentration of the organic solvent should be compatible with the experimental system (e.g., cell culture). |
| pH Adjustment | Ionization of a weakly acidic or basic drug to increase its solubility in water. | 10 to 1000-fold | As a 4-hydroxycoumarin derivative, Acenocoumarol is weakly acidic. Increasing the pH above its pKa will increase its solubility.[2] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the hydrophobic cavity of a cyclodextrin molecule. | 5 to 2000-fold | Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. The stoichiometry of the complex needs to be determined. |
| Nanoparticle Formulation | Reduction of particle size to the nanometer range, which increases the surface area and dissolution rate. | Can significantly increase apparent solubility and dissolution rate. | Techniques like anti-solvent precipitation or high-pressure homogenization can be used. Requires specialized equipment. |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic carrier, often in an amorphous state. | Can lead to significant increases in dissolution rate and apparent solubility. | Carriers like polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP) can be used. Techniques include solvent evaporation or melting. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMF)
Objective: To prepare a stock solution of this compound in an aqueous buffer using Dimethylformamide (DMF) as a co-solvent.
Materials:
-
This compound powder
-
Dimethylformamide (DMF), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMF to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Acenocoumarol in 1 mL of DMF.
-
Vortex the solution until the this compound is fully dissolved, resulting in a clear solution.
-
To prepare the final working solution, slowly add the this compound/DMF stock solution to the aqueous buffer while vortexing. For instance, to achieve a 1:3 DMF:PBS solution with a final Acenocoumarol concentration of 0.25 mg/mL, add 25 µL of the 10 mg/mL stock to 975 µL of PBS.[1]
-
Visually inspect the final solution for any signs of precipitation.
-
It is recommended to use the freshly prepared aqueous solution and not to store it for more than one day.[1]
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Dry the resulting solid mass in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the pestle.
-
The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility. The solubility of this complex in the desired aqueous buffer should then be determined experimentally.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. humapub.com [humapub.com]
- 6. researchgate.net [researchgate.net]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
Improving the resolution of (R)- and (S)-Acenocoumarol peaks in chromatography
Technical Support Center: Chiral Resolution of Acenocoumarol
Welcome to the technical support center for the chromatographic resolution of (R)- and (S)-Acenocoumarol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of acenocoumarol enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing four peaks in my chromatogram when I expect only two for the (R)- and (S)-enantiomers of acenocoumarol?
A1: The presence of four peaks is a known phenomenon for acenocoumarol and is due to its existence in equilibrium with its cyclic hemiketal form.[1][2][3] Chemically, acenocoumarol has one asymmetric center, resulting in two enantiomers ((R) and (S)). However, these can cyclize to form hemiketal isomers, which introduces a second chiral center. This results in four diastereomers that can be separated under appropriate chiral chromatographic conditions, leading to four distinct peaks.[2]
Caption: Acenocoumarol's equilibrium between acyclic and hemiketal forms.
Q2: What are the most effective chiral stationary phases (CSPs) for separating acenocoumarol enantiomers?
A2: Polysaccharide-based CSPs are highly effective for this separation.[1][2][4] Columns such as Chiralpak® IB and Chiralcel® OD, which are based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated successful, baseline resolution of all four isomers under normal-phase conditions.[2][3] Another reported stationary phase that has been used is the Whelk-O1 chiral stationary phase.[5]
Q3: How does the mobile phase composition affect the resolution?
A3: Mobile phase composition is critical for achieving good separation. For polysaccharide-based columns, normal-phase elution modes are often more efficient.[1][2] Common mobile phases consist of a non-polar solvent like n-hexane mixed with an alcohol modifier such as ethanol (EtOH) or 2-propanol (IPA).[2][6] The ratio of hexane to alcohol directly impacts retention times and resolution; adjusting this ratio is a primary method for optimization. For some applications, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape, especially for compounds with acidic or basic functional groups, though this depends on the specific analyte-column interaction.[6]
Q4: My peaks are tailing. What are the common causes and how can I fix it?
A4: Peak tailing can compromise resolution and quantification.[7][8] Common causes include:
-
Secondary Interactions: Strong interactions between the analyte and active sites (e.g., acidic silanols) on the column packing material can cause tailing.[9] Using a highly deactivated, end-capped column or operating the mobile phase at a lower pH to suppress silanol ionization can mitigate this.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[9] Try diluting your sample and re-injecting.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[7] Ideally, dissolve your sample in the mobile phase itself.
-
Column Degradation: A poorly packed or old column can lead to tailing. If other troubleshooting steps fail, consider replacing the column.
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to resolving common issues encountered during the chiral separation of acenocoumarol.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Problem: My (R)- and (S)-acenocoumarol peaks are co-eluting or have very poor resolution (Rs < 1.5).
-
Step 1: Optimize the Mobile Phase Composition
-
Question: Have you tried adjusting the polarity of your mobile phase?
-
Action: Systematically vary the ratio of your non-polar solvent (e.g., n-Hexane) to your polar modifier (e.g., Ethanol or IPA). Increasing the percentage of hexane will generally increase retention times and may improve separation between closely eluting peaks. Try adjusting the Hex/EtOH ratio from 70/30 to 80/20 or 90/10 (v/v).[2]
-
-
Step 2: Adjust the Flow Rate
-
Question: Are you running at an optimal flow rate for a chiral separation?
-
Action: Chiral separations often benefit from slower flow rates, which allow for more interaction between the analytes and the chiral stationary phase. If your resolution is poor at 1.0 mL/min, try reducing the flow rate to 0.5 mL/min.[2]
-
-
Step 3: Evaluate the Column Temperature
-
Question: Is your column temperature controlled and optimized?
-
Action: Temperature can significantly affect enantioselectivity.[1] While some methods run at 30°C, others find success at ambient temperatures like 25°C.[2] Lowering the temperature often increases resolution, although it will also increase analysis time and backpressure.
-
-
Step 4: Assess the Health of Your Chiral Column
-
Question: Is your column old or has it been exposed to incompatible solvents?
-
Action: Immobilized polysaccharide CSPs are more robust, but coated CSPs can be damaged by certain solvents.[1] If you observe consistently poor peak shape or low efficiency that cannot be corrected by other means, flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Quantitative Data Summary
The following table summarizes successful experimental conditions reported for the chiral separation of acenocoumarol and its isomers.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Analytes Resolved | Reference |
| Chiralpak® IB (Immobilized Cellulose) | Hexane / Ethanol (70/30) | 0.5 | 25 | Acenocoumarol & Hemiketal Isomers | [2] |
| Chiralcel® OD (Coated Cellulose) | Hexane / 2-Propanol (10/90) | 0.5 | 25 | Acenocoumarol & Hemiketal Isomers | [2] |
| Astec Chirobiotic V | Acetonitrile / Methanol / 5mM Ammonium Acetate with Formic Acid (15:15:70) | 0.6 | 35 | (R)- and (S)-Acenocoumarol | [10] |
| Whelk-O1 | Not specified | Not specified | Not specified | (R)- and (S)-Acenocoumarol | [5] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the separation of acenocoumarol and its hemiketal isomers based on established methods.[2]
Caption: Standard experimental workflow for HPLC analysis.
1. Objective: To achieve baseline separation of the four primary isomers of acenocoumarol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
2. Materials and Equipment:
-
HPLC System: With a UV detector, pump, and autosampler.
-
Chiral Column: Chiralpak® IB (250 x 4.6 mm, 5 µm particle size).
-
Reagents: Acenocoumarol standard, HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof).
-
Sample Preparation: 0.45 µm microporous membrane filter, volumetric flasks, analytical balance.
3. Sample Preparation:
-
Accurately weigh and dissolve the acenocoumarol standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions as needed to achieve a working concentration suitable for UV detection.
-
Filter the final solution through a 0.45 µm membrane filter to remove particulates.[2]
-
Transfer the filtrate to an amber HPLC vial to protect it from light.[2]
4. Chromatographic Conditions:
-
Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (70/30, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 383 nm[2]
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow all four peaks to elute (e.g., 30-40 minutes).
5. System Procedure:
-
Thoroughly purge the HPLC system with the prepared mobile phase.
-
Equilibrate the Chiralpak® IB column with the mobile phase at a 0.5 mL/min flow rate for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure the baseline is clean.
-
Inject the prepared acenocoumarol sample.
-
Acquire the data for the specified run time.
6. Data Analysis:
-
Identify and integrate the four resolved peaks in the chromatogram.
-
Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A baseline resolution is typically indicated by Rs ≥ 1.5.
-
Determine the retention factor (k') and selectivity factor (α) for each peak pair to characterize the chromatographic behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Liquid Chromatographic Chiral Separation of Acenocoumarol and Its Hemiketal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 10. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
Stabilizing (R)-Acenocoumarol in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Acenocoumarol, focusing on its stabilization in solution for long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is cloudy/has precipitated. What should I do?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility.
-
Immediate Action: If precipitation occurs, do not use the solution for your experiment as the concentration will be inaccurate.
-
Troubleshooting Steps:
-
Solvent Choice: this compound is sparingly soluble in aqueous buffers. For optimal solubility, first dissolve the compound in an organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before diluting it with your aqueous buffer of choice.
-
Concentration: Ensure you are not exceeding the solubility limit in your final solution.
-
pH of the Medium: The stability of acenocoumarol can be pH-dependent. Based on forced degradation studies, the compound is highly unstable in acidic conditions. Ensure your final buffer pH is not highly acidic.
-
Temperature: Ensure the solution is stored at the recommended temperature. Sudden temperature changes can affect solubility.
-
Q2: How should I prepare and store a stock solution of this compound?
A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solution.
-
Preparation:
-
Weigh the required amount of solid this compound.
-
Dissolve it in an appropriate organic solvent like DMF or DMSO to create a concentrated stock solution.
-
-
Storage:
-
Store the solid compound at -20°C for long-term stability (stable for at least two years).
-
Aqueous solutions of this compound are not recommended for storage for more than one day. For long-term experiments, it is advisable to prepare fresh dilutions from your organic stock solution daily.
-
Q3: I am observing a loss of activity of this compound in my long-term experiment. What could be the cause?
A3: Loss of activity is likely due to the degradation of the compound in your experimental solution.
-
Potential Causes:
-
Hydrolysis: Acenocoumarol is susceptible to hydrolysis, especially under acidic conditions. Check the pH of your culture medium or buffer.
-
Photodegradation: Exposure to light can cause significant degradation. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation. Maintain your experimental setup at a controlled and appropriate temperature.
-
Q4: How can I assess the stability of my this compound solution?
A4: You can perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis to determine the concentration of the active compound over time. This will allow you to quantify the extent of degradation. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Acenocoumarol
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 1M HCl at 70°C for 6 hours | 98.45% |
| Alkali Hydrolysis | 1M NaOH at 70°C for 6 hours | Not Specified |
| Neutral Hydrolysis | Water at 70°C for 6 hours | Not Specified |
| Oxidative Degradation | Not Specified | 19.81% |
| Thermal Degradation | Dry heat | Not Specified |
| Photolytic Degradation | Direct sunlight for 6 hours | 31.88% |
Data sourced from Mandrupkar et al., 2012.[1]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Acenocoumarol
This protocol is adapted from the method described by Mandrupkar et al. (2012) for the estimation of Acenocoumarol.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Thermo BDS Hypersil column (250 mm X 4.6 mm, 5 µm).[1]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate buffer (0.01M)
-
Sodium Hydroxide (0.1 N)
-
This compound standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or the mobile phase). Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations.
-
Sample Preparation: At specified time points during your experiment, withdraw an aliquot of your this compound solution. Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and determine the peak area of this compound. The retention time for Acenocoumarol is expected to be around 2.4 minutes under these conditions.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation from the calibration curve to calculate the concentration of this compound in your samples. The percentage of degradation can be calculated by comparing the concentration at each time point to the initial concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway of this compound action.
References
Minimizing batch-to-batch variability of synthetic (R)-Acenocoumarol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (R)-Acenocoumarol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Enantiomeric Excess (ee) of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive or Impure Chiral Catalyst/Reagent | - Verify the purity and activity of the chiral catalyst or resolving agent using appropriate analytical techniques (e.g., NMR, HPLC).- Purchase a new batch of the catalyst/reagent from a reputable supplier.- Store the catalyst/reagent under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation. |
| Incorrect Reaction Temperature | - Precisely control the reaction temperature using a calibrated thermometer and a reliable heating/cooling system.- Determine the optimal temperature for the enantioselective step through a Design of Experiments (DoE) approach. Even minor fluctuations can significantly impact stereoselectivity. |
| Suboptimal Solvent Polarity | - Ensure the use of anhydrous, high-purity solvents.- The polarity of the solvent can influence the transition state of the stereodetermining step. Experiment with a range of solvents with varying polarities to find the optimal conditions. |
| Incorrect Stoichiometry | - Accurately measure all reactants and catalysts. Use calibrated balances and glassware.- Investigate the effect of varying the molar ratio of the chiral catalyst/reagent to the substrate. |
| Racemization During Workup or Purification | - Avoid harsh acidic or basic conditions during the workup, as this can lead to racemization of the product.- Use milder purification techniques, such as flash chromatography with a neutral stationary phase, if possible.- Analyze the enantiomeric excess at different stages of the workup and purification to pinpoint the source of racemization. |
Problem 2: Poor Yield of Acenocoumarol
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | - Confirm the purity of 4-hydroxycoumarin and the substituted benzaldehyde raw materials using techniques like melting point, NMR, or HPLC. Impurities can interfere with the reaction.[1] |
| Inefficient Reaction Conditions | - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. A systematic approach like Design of Experiments (DoE) can be beneficial.- Ensure efficient mixing throughout the reaction. |
| Product Loss During Workup/Purification | - Check all aqueous layers and filter cakes for the presence of the product before discarding.- Optimize the extraction and crystallization solvents to maximize product recovery. |
| Side Reactions | - Analyze the crude reaction mixture by HPLC or LC-MS to identify any major byproducts.- Adjusting reaction conditions (e.g., temperature, order of addition of reagents) may minimize the formation of side products. |
Problem 3: Inconsistent Crystal Form or Particle Size
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variations in Crystallization Conditions | - Strictly control the cooling rate, stirring speed, and solvent composition during crystallization.- The presence of impurities can significantly affect crystal morphology and size.[2] |
| Presence of Impurities | - Ensure high purity of the material before crystallization. Even small amounts of impurities can act as crystal growth inhibitors or promoters, leading to variability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor for minimizing batch-to-batch variability in this compound synthesis?
A1: Based on Quality by Design (QbD) principles, the following CPPs are crucial:
-
Temperature: The temperature of the enantioselective step is critical for achieving high enantiomeric excess.
-
Reaction Time: Monitoring the reaction to completion is essential to avoid the formation of impurities from over- or under-reaction.
-
Purity of Starting Materials and Reagents: The purity of 4-hydroxycoumarin, the substituted benzaldehyde, and the chiral catalyst directly impacts the purity profile and overall yield of the final product.[1]
-
Stirring Rate: Adequate mixing ensures homogeneity and consistent reaction kinetics.
-
Controlled Cooling/Crystallization Rate: The rate of cooling during crystallization affects the crystal size, form, and purity of the final product.
Q2: Which analytical techniques are recommended for in-process control and final product analysis?
A2: A combination of techniques is recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (ee) of this compound and for separating it from its (S)-enantiomer.[3][4][5][6]
-
Reverse-Phase HPLC: Useful for monitoring the progress of the reaction and assessing the purity of the final product by separating acenocoumarol from starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Q3: How can I perform chiral resolution if my synthesis yields a racemic mixture of Acenocoumarol?
A3: Chiral resolution can be achieved by separating the enantiomers of a racemic mixture.[7] A common method is:
-
Diastereomeric Salt Formation: React the racemic acenocoumarol with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts.
-
Fractional Crystallization: These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.
-
Liberation of the Enantiomer: After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure this compound.
Alternatively, preparative chiral HPLC can be used for the separation.
Q4: What is the mechanism of action of Acenocoumarol?
A4: Acenocoumarol is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X in the liver. This inhibition leads to a decrease in the production of these clotting factors, thereby exerting an anticoagulant effect.[8]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Acenocoumarol using an Imidazoline Catalyst
Note: This protocol describes the synthesis of the (S)-enantiomer. For the (R)-enantiomer, a catalyst with the opposite stereochemistry would be required. This protocol is provided as an example of an enantioselective method.
The reaction involves the 1,4-Michael addition of 4-hydroxycoumarin to 4-nitrobenzylideneacetone, catalyzed by an imidazoline catalyst.[9]
Materials:
-
4-hydroxycoumarin
-
4-nitrobenzylideneacetone
-
(4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid (10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 4-hydroxycoumarin (1.1 equivalents) and 4-nitrobenzylideneacetone (1 equivalent) in dichloromethane, add (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to obtain (S)-Acenocoumarol.
-
Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Chiral HPLC for the Separation of Acenocoumarol Enantiomers
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Chiral stationary phase column (e.g., Chiralpak® IB or Chiralcel® OD)[3][5][6]
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.
Procedure:
-
Dissolve a small sample of the synthesized acenocoumarol in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1 mL/min).
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
The (R) and (S) enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in this compound synthesis.
Caption: Mechanism of action of this compound as a vitamin K antagonist.
References
- 1. Acenocoumarol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Liquid Chromatographic Chiral Separation of Acenocoumarol and Its Hemiketal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aditum.org [aditum.org]
Technical Support Center: Troubleshooting (R)-Acenocoumarol Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during (R)-Acenocoumarol activity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzyme targets for this compound activity assays?
A1: The primary targets are Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is the pharmacological target of acenocoumarol, and Cytochrome P450 2C9 (CYP2C9), the major enzyme responsible for the metabolism of the more potent S-enantiomer of acenocoumarol.[1][2] this compound itself is metabolized by several CYPs, including CYP1A2, CYP3A4, CYP2C9, and CYP2C19.
Q2: Why am I seeing significant variability in my results between different batches of experiments?
A2: Inter-assay variability can stem from several factors. Genetic variations in the target enzymes, particularly CYP2C9 and VKORC1, can significantly alter acenocoumarol's metabolism and efficacy.[1][2] The stability of acenocoumarol and the reagents in your assay buffers and cell culture media can also contribute to inconsistent results. Additionally, the choice of in vitro assay system, such as traditional DTT-driven VKORC1 assays versus more physiologically relevant cell-based assays, can yield different results.
Q3: My in vitro IC50 values for this compound in a VKORC1 assay are much higher than clinically observed effective concentrations. Why is this?
A3: This is a common issue with traditional in vitro VKORC1 assays that use dithiothreitol (DTT) as a reducing agent. These conditions are not physiologically representative and can lead to significantly higher IC50 values. Cell-based assays that measure VKORC1 activity indirectly, for example, by assessing the carboxylation of a co-expressed vitamin K-dependent protein, tend to provide more clinically relevant IC50 values.
Q4: Can the genetic makeup of the cell line I'm using affect the assay results?
A4: Absolutely. If you are using a cell line that expresses CYP2C9 or other cytochrome P450 enzymes, polymorphisms in these genes can affect the metabolism of acenocoumarol and thus influence the outcome of your activity assay. It is crucial to use cell lines with a well-characterized genetic background or to genotype the cell lines for relevant enzymes.
Troubleshooting Guides
Issue 1: High Variability in CYP2C9 Metabolism Assays
Symptoms:
-
Inconsistent K
mand Vmaxvalues for this compound metabolism. -
Large standard deviations in enzyme inhibition data.
-
Results differ significantly from published data.
| Potential Cause | Troubleshooting Step |
| Genetic Variants of CYP2C9 | Genotype your enzyme source (e.g., recombinant protein, liver microsomes, cell lines) for common CYP2C9 variants like *2 and *3. These variants have altered kinetic properties.[3][4] |
| Substrate/Inhibitor Instability | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment. |
| Incorrect Cofactor Concentration | Ensure the concentration of the NADPH regenerating system is not limiting. Titrate the concentration to find the optimal level for your assay conditions. |
| Solvent Effects | Minimize the final concentration of organic solvents (e.g., DMSO, acetonitrile) in the assay, as they can inhibit CYP2C9 activity.[5] Acetonitrile is often preferred over DMSO.[5] |
| Fluorescence Interference | If using a fluorometric assay, check for intrinsic fluorescence of your test compound at the excitation and emission wavelengths used.[5] |
Issue 2: Inconsistent Results in VKORC1 Inhibition Assays
Symptoms:
-
Difficulty in obtaining a reproducible IC50 value for this compound.
-
High background signal or low signal-to-noise ratio in cell-based assays.
-
Discrepancy between results from DTT-driven assays and cell-based assays.
| Potential Cause | Troubleshooting Step |
| Non-Physiological Assay Conditions (DTT-driven assays) | Switch to a more physiologically relevant cell-based assay. These assays better reflect the cellular environment and provide more clinically relevant IC50 values. |
| Cell Health and Viability | Monitor cell viability throughout the experiment. Factors like temperature, humidity, and pH can impact cell health and assay performance.[6] Ensure cells are not overgrown or contaminated.[6] |
| This compound Instability in Media | Test the stability of this compound in your cell culture medium over the duration of the assay, as degradation can lead to an underestimation of its potency.[7] |
| Genetic Variants of VKORC1 | If using different cell lines or primary cells, be aware that polymorphisms in the VKORC1 gene can alter the enzyme's sensitivity to inhibition. |
| Off-target Effects in Cell-Based Assays | Consider the possibility that this compound or other compounds are affecting other cellular pathways that indirectly influence the reporter system in your cell-based assay. |
Data Presentation
Table 1: Impact of CYP2C9 Genetic Variants on S-Acenocoumarol Metabolism in vitro
| CYP2C9 Allele | Intrinsic Activity (% of Wild-Type) | Michaelis-Menten Constant (K | Maximum Rate of Metabolism (V |
| CYP2C91 (Wild-Type) | 100% | Normal | Normal |
| CYP2C92 | ~50% | - | Reduced |
| CYP2C9*3 | ~15% | 2-fold higher | 70% lower |
Data synthesized from multiple sources indicating the reduced metabolic capacity of common CYP2C9 variants for S-acenocoumarol.[3][4]
Table 2: In vitro IC50 Values of Various Anticoagulants against VKORC1 in a Cell-Based Assay
| Anticoagulant | IC50 (nM) |
| Acenocoumarol | < 10 |
| Phenprocoumon | ~20 |
| Warfarin | ~40 |
| Fluindione | > 100 |
These values were obtained from a cell-based assay where VKORC1 activity was indirectly measured. This highlights the higher potency of Acenocoumarol in a physiologically relevant system.[8]
Experimental Protocols
Protocol 1: Fluorometric CYP2C9 Inhibition Assay
This protocol is adapted from commercially available CYP2C9 inhibitor screening kits.
Materials:
-
Recombinant human CYP2C9 enzyme
-
CYP2C9 substrate (e.g., a non-fluorescent compound that is metabolized to a fluorescent product)
-
NADPH generating system
-
This compound and test compounds
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
In a 96-well plate, add buffer, the NADPH generating system, and varying concentrations of this compound or test compound. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the recombinant CYP2C9 enzyme and the fluorogenic substrate.
-
Immediately start monitoring the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 415/502 nm).
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based VKORC1 Activity Assay
This protocol is based on the principle of co-expressing VKORC1 and a vitamin K-dependent protein in a mammalian cell line.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX)
-
Cell culture medium and supplements
-
Vitamin K epoxide (KO)
-
This compound
-
ELISA kit for the reporter protein
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the VKORC1 and reporter protein expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of vitamin K epoxide (e.g., 5 µM) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted, carboxylated reporter protein in the supernatant using an ELISA.
-
The amount of functional reporter protein is proportional to the VKORC1 activity.
-
Plot the reporter protein concentration against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Metabolism of Acenocoumarol Enantiomers.
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Pharmacogenetics of acenocoumarol: cytochrome P450 CYP2C9 polymorphisms influence dose requirements and stability of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VKORC1 and CYP2C9 genotypes and acenocoumarol anticoagulation status: interaction between both genotypes affects overanticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acenocoumarol pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for (R)-Acenocoumarol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of (R)-Acenocoumarol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect mass spectrometry settings. | Ensure the mass spectrometer is set to negative ionization mode.[1][2] Use the appropriate MRM transitions for this compound (m/z 352.10 > 265.00).[1] |
| Inefficient sample extraction. | Verify the solid phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and complete elution of the analyte. | |
| Suboptimal chromatography. | Confirm the use of a chiral column for enantiomeric separation.[1][2] Check the mobile phase composition and gradient to ensure proper retention and peak shape. | |
| Poor Peak Shape or Tailing | Column degradation. | Use a guard column and ensure proper sample cleanup to prolong column life. |
| Inappropriate mobile phase pH. | The mobile phase described in the protocol, containing ammonium acetate and formic acid, is optimized for good peak shape.[1] Significant deviations may require pH adjustment. | |
| High Background Noise or Interferences | Matrix effects from plasma samples. | Utilize a robust sample preparation method like SPE to remove phospholipids and other interfering substances.[1][2] An internal standard (Acenocoumarol-D5) can help compensate for matrix effects.[1] |
| Contaminated LC-MS system. | Flush the system with a strong solvent wash to remove contaminants. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Ensure the column oven is set to a stable temperature, for example, 35°C.[1] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. | |
| Inability to Separate (R)- and (S)-Acenocoumarol | Use of a non-chiral column. | A chiral stationary phase is essential for the separation of enantiomers.[1][2] |
| Suboptimal mobile phase for chiral separation. | The mobile phase composition of Acetonitrile:Methanol:5 mM ammonium acetate with formic acid (15:15:70) has been shown to be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS parameters for the sensitive detection of this compound?
A1: For sensitive detection, a stereoselective LC-MS/MS method is recommended. Key parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters [1]
| Parameter | Recommended Setting |
| Column | Astec Chirobiotic V chiral column (5 µm, 4.6 mm x 100 mm) |
| Mobile Phase | Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70 v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 25 µL |
| Autosampler Temperature | 5°C |
Table 2: Mass Spectrometry Parameters [1]
| Parameter | Recommended Setting |
| Mass Spectrometer | Waters Micromass® Quattro Premier (or equivalent) |
| Ionization Mode | Negative Ion Spray |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | m/z 352.10 > 265.00 |
| MRM Transition (Acenocoumarol-D5 IS) | m/z 357.10 > 270.00 |
Q2: What is a suitable sample preparation protocol for analyzing this compound in plasma?
A2: A solid phase extraction (SPE) method is effective for extracting this compound from plasma. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid Phase Extraction (SPE) [1]
-
Spike 200 µL of plasma sample with 100 µL of Acenocoumarol-D5 internal standard (20 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid and vortex for 30 seconds.
-
Centrifuge at 16,000 g for 5 minutes.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% HCl.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Inject 25 µL into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Reducing matrix effects in biological samples for (R)-Acenocoumarol analysis
Welcome to the technical support center for the analysis of (R)-Acenocoumarol in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components in a biological sample. These components, such as phospholipids, proteins, and salts, can either suppress or enhance the signal of this compound during LC-MS/MS analysis, leading to inaccurate quantification. Ion suppression is the more common phenomenon observed.
Q2: What are the primary sources of matrix effects in plasma/serum samples?
A2: The most significant contributors to matrix effects in plasma and serum samples are phospholipids from cell membranes. Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization of this compound.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior, such as Warfarin, can be used. The IS helps to compensate for variability in sample preparation and matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: I am observing significant ion suppression at the retention time of this compound.
-
Possible Cause: Co-elution of matrix components, most likely phospholipids.
-
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interferences. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as these methods are generally more effective at removing phospholipids.
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to achieve better separation between this compound and the interfering matrix components.
-
Use a Phospholipid Removal Plate/Column: Several commercially available products are specifically designed to deplete phospholipids from biological samples.
-
Problem 2: The recovery of this compound is low and inconsistent.
-
Possible Cause: Inefficient extraction from the biological matrix or analyte loss during sample processing.
-
Solutions:
-
Optimize Extraction pH: this compound is an acidic drug. Adjusting the pH of the sample and extraction solvent can significantly improve its partitioning and recovery. For LLE, acidifying the aqueous phase will keep the analyte in its neutral form, enhancing its extraction into an organic solvent.
-
Evaluate Different Extraction Solvents (for LLE): Test a range of organic solvents with varying polarities to find the one that provides the best recovery for this compound.
-
Check SPE Sorbent and Elution Solvent: Ensure the chosen SPE sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain and release this compound effectively. Optimize the elution solvent for complete elution of the analyte.
-
Minimize Evaporation Steps: If your protocol involves solvent evaporation, ensure it is not too aggressive, which could lead to the loss of the analyte.
-
Problem 3: I am seeing high variability in my results between different sample lots.
-
Possible Cause: Inconsistent matrix effects between different biological samples.
-
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, LLE and SPE are generally more robust to variations in sample matrices compared to PPT.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to reduce matrix effects in the analysis of this compound.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. However, it is generally less effective at removing other matrix components like phospholipids.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide cleaner extracts than PPT.
Protocol:
-
To 200 µL of plasma or serum sample, add an appropriate amount of internal standard.
-
Acidify the sample by adding 20 µL of 1M HCl.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can yield very clean extracts, significantly reducing matrix effects.
Protocol:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 500 µL of plasma or serum with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Data Presentation
The following table summarizes typical performance data for different sample preparation methods for coumarin anticoagulants. Note that specific values can vary depending on the exact experimental conditions.
| Sample Preparation Method | Analyte | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | This compound | Human Plasma | >84% | Not explicitly stated | |
| Solid-Phase Extraction (SPE) | Acenocoumarol | Human Plasma | >89% | Not explicitly stated | |
| Liquid-Liquid Extraction (LLE) | Acenocoumarol | Plasma | >98% | Not explicitly stated | |
| Protein Precipitation (PPT) | ICL670 (highly protein-bound) | Plasma | 78% | Not explicitly stated |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.
Caption: Overview of sample preparation workflows.
Validation & Comparative
A Comparative Guide to Analytical Methods for (R)-Acenocoumarol Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of (R)-Acenocoumarol, a crucial aspect of drug development and quality control. Acenocoumarol is an oral anticoagulant administered as a racemic mixture, with the S-enantiomer being significantly more potent than the R-enantiomer.[1] Therefore, stereoselective analytical methods are essential for accurately assessing the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation parameters and experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the chiral separation and quantification of Acenocoumarol enantiomers.[1][2] For the determination of total Acenocoumarol content without chiral separation, UV-Vis Spectrophotometry offers a simpler and more rapid alternative.[3][4]
Below is a summary of validation parameters for different analytical methods, compiled from various studies. These parameters are crucial for ensuring that a method is reliable, reproducible, and suitable for its intended purpose, in line with the International Council for Harmonisation (ICH) guidelines.[5][6]
Table 1: HPLC-UV Method for (R)- and (S)-Acenocoumarol Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 15 - 2200 µg/L[7] |
| Accuracy (% Recovery) | >84% for both enantiomers[7] |
| Precision (%RSD) | <1.5%[6] |
| Limit of Detection (LOD) | 5 µg/L for both enantiomers[7] |
| Specificity | Achieved using a chiral stationary phase (e.g., Whelk-O1) to resolve enantiomers.[7] |
Table 2: LC-MS/MS Method for (R)- and (S)-Acenocoumarol Quantification in Human Plasma
| Validation Parameter | Reported Performance |
| Linearity Range | 0.40 - 40.00 ng/mL for this compound; 0.20 - 20.00 ng/mL for (S)-Acenocoumarol[1] |
| Accuracy (% Recovery) | 98% to 118%[8] |
| Precision (%RSD) | High reproducibility of retention times reported.[8] |
| Limit of Quantitation (LOQ) | 0.40 ng/mL for this compound; 0.20 ng/mL for (S)-Acenocoumarol[1] |
| Specificity | High specificity achieved through Multiple Reaction Monitoring (MRM) mode.[1] |
Table 3: UV-Vis Spectrophotometric Method for Total Acenocoumarol Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 3 - 18 µg/mL[3] |
| Accuracy (% Recovery) | 99.66%[3] |
| Precision (%RSD) | Intra-day: 0.29%, Inter-day: 0.82%[3] |
| Limit of Detection (LOD) | 0.64 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.94 µg/mL[3] |
| Specificity | Not enantiomer-specific; measures total Acenocoumarol. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the methods compared above.
HPLC-UV Method for Chiral Separation and Quantification
This method is suitable for the stereospecific determination of (R)- and (S)-Acenocoumarol.
-
Instrumentation : A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column : A chiral stationary phase column, such as Whelk-O1, Chiralpak® IB, or Chiralcel® OD, is essential for the separation of the enantiomers.[7][9][10]
-
Mobile Phase : A normal-phase mobile phase is typically used. An example is a mixture of n-hexane and 2-propanol (75:25 v/v).[11]
-
Flow Rate : Typically set between 0.3 and 1 mL/min.[11]
-
Detection : UV detection at a wavelength of 310 nm.[7]
-
Internal Standard : S-warfarin can be used as an internal standard for quantification.[7]
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.
LC-MS/MS Method for Chiral Separation and Quantification in Human Plasma
This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column : A chiral column is used for the chromatographic separation of the enantiomers.[1]
-
Mobile Phase : The mobile phase composition is optimized for the chiral separation and compatibility with the mass spectrometer.
-
Extraction : Solid-phase extraction is employed to isolate the enantiomers and the internal standard from human plasma.[1]
-
Detection : A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with negative ionization. The precursor-to-product ion transitions monitored are m/z 352.10 → 265.00 for both (R)- and (S)-Acenocoumarol.[1]
-
Internal Standard : A deuterated analog, such as Acenocoumarol-D5, is used as the internal standard, with a transition of m/z 357.10 → 270.00.[1]
UV-Vis Spectrophotometric Method for Total Acenocoumarol Quantification
This is a simpler method for determining the total concentration of Acenocoumarol in bulk or tablet dosage forms without distinguishing between the enantiomers.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Solvent : 0.1N NaOH is a suitable solvent for preparing the sample and standard solutions.[4]
-
Procedure :
-
A standard stock solution of Acenocoumarol is prepared.
-
Serial dilutions are made to prepare working standards within the desired concentration range (e.g., 3-18 µg/mL).[3]
-
The absorbance of the standards and the sample solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 283 nm.[3]
-
A calibration curve of absorbance versus concentration is plotted, and the concentration of the unknown sample is determined from the regression equation.
-
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[5][12]
References
- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmasm.com [pharmasm.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatographic Chiral Separation of Acenocoumarol and Its Hemiketal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of (R)-Acenocoumarol and Novel Oral Anticoagulants for Researchers and Drug Development Professionals
An objective analysis of the performance, mechanisms, and experimental data supporting the use of (R)-Acenocoumarol versus Novel Oral Anticoagulants (NOACs) in thromboembolic disorders.
This guide provides a comprehensive comparison of the vitamin K antagonist this compound and the class of novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available experimental data, mechanisms of action, and relevant clinical trial methodologies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Acenocoumarol and NOACs lies in their mechanism of action within the coagulation cascade.
This compound , as a vitamin K antagonist, indirectly inhibits the synthesis of several clotting factors.[1][2] It specifically targets the enzyme vitamin K epoxide reductase, which is crucial for the recycling of vitamin K.[1][3] This inhibition leads to the production of inactive forms of vitamin K-dependent clotting factors II, VII, IX, and X.[1][2]
Novel Oral Anticoagulants , on the other hand, offer direct and targeted inhibition of specific factors in the coagulation cascade.[4][5] This class of drugs includes direct thrombin (Factor IIa) inhibitors, such as dabigatran, and direct Factor Xa inhibitors, like rivaroxaban, apixaban, and edoxaban.[4][6] Their direct action results in a more predictable anticoagulant response compared to vitamin K antagonists.[5]
Pharmacokinetic and Pharmacodynamic Properties
A key differentiator between this compound and NOACs is their pharmacokinetic and pharmacodynamic profiles, which influence their clinical application and monitoring requirements. Acenocoumarol is administered as a racemic mixture of (R) and (S) enantiomers, with the (R)-enantiomer being more potent.
| Parameter | This compound | Novel Oral Anticoagulants (NOACs) |
| Onset of Action | Slow (36-72 hours)[5] | Rapid (1-4 hours)[4] |
| Half-life | 8-11 hours (for the racemate)[7] | ~12 hours (variable by agent)[4] |
| Metabolism | Hepatic, primarily by CYP2C9[8] | Varies by agent, some renal excretion[4] |
| Monitoring | Routine INR monitoring required[9] | No routine monitoring required[10] |
| Drug/Food Interactions | Numerous[11] | Fewer significant interactions[11] |
Head-to-Head Clinical Efficacy and Safety Data
Several real-world studies have compared the effectiveness and safety of acenocoumarol with various NOACs, primarily in patients with atrial fibrillation. The following tables summarize the key findings from these comparative studies. It is important to note that these studies evaluated the racemic mixture of acenocoumarol.
Efficacy Outcomes: Ischemic Events
| Outcome | Dabigatran vs. Acenocoumarol (RR; 95% CI) | Rivaroxaban vs. Acenocoumarol (RR; 95% CI) | Apixaban vs. Acenocoumarol (RR; 95% CI) |
| Ischemic Events (Combined) | 1.17 (1.02–1.33)[12] | 1.15 (1.05–1.26)[12] | 0.96 (0.87–1.07)[12] |
| Stroke or Systemic Embolism | 0.72 (0.20–2.63)[13] | N/A | N/A |
RR: Relative Risk; CI: Confidence Interval. A value < 1 favors the NOAC.
Safety Outcomes: Bleeding Events
| Outcome | Dabigatran vs. Acenocoumarol (RR/HR; 95% CI) | Rivaroxaban vs. Acenocoumarol (RR; 95% CI) | Apixaban vs. Acenocoumarol (RR; 95% CI) |
| Major Bleeding | 0.45 (0.22–0.93)[13] | N/A | N/A |
| Intracranial Bleeding | Lower risk with all DOACs[12] | Lower risk with all DOACs[12] | Lower risk with all DOACs[12] |
| Gastrointestinal Bleeding | 1.36 (1.09–1.70)[12] | 0.84 (0.72–0.98)[12] | N/A |
RR: Relative Risk; HR: Hazard Ratio; CI: Confidence Interval. A value < 1 favors the NOAC.
All-Cause Mortality
| Outcome | Dabigatran vs. Acenocoumarol (RR; 95% CI) | Rivaroxaban vs. Acenocoumarol (RR; 95% CI) | Apixaban vs. Acenocoumarol (RR; 95% CI) |
| All-Cause Mortality | 0.77 (0.72–0.82)[12] | 0.79 (0.76–0.83)[12] | 0.85 (0.81–0.89)[12] |
RR: Relative Risk; CI: Confidence Interval. A value < 1 favors the NOAC.
Experimental Protocols
The clinical data presented are derived from studies employing rigorous methodologies to ensure the validity of their findings. Key aspects of these protocols are outlined below.
Clinical Endpoint Adjudication
In the cited clinical trials, suspected clinical events, such as stroke or major bleeding, are typically reviewed and classified by an independent and blinded clinical endpoint committee (CEC).[3][14] This process ensures standardized and unbiased assessment of outcomes across all study participants. The CEC is composed of experts in relevant medical fields who are unaware of the treatment allocation of the patients whose cases they are reviewing.[11]
Definition of Major Bleeding
The definition of major bleeding in these studies generally aligns with the criteria established by the International Society on Thrombosis and Haemostasis (ISTH). A major bleeding event is typically defined as:
-
Fatal bleeding.
-
Symptomatic bleeding in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular, or pericardial, or intramuscular with compartment syndrome.
-
Bleeding causing a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more, or leading to transfusion of two or more units of whole blood or red cells.[1][5]
Laboratory Assessment of Anticoagulant Activity
Acenocoumarol: The anticoagulant effect of acenocoumarol is monitored using the prothrombin time (PT), expressed as the International Normalized Ratio (INR).[15] The INR standardizes the PT ratio and is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index.
Novel Oral Anticoagulants: While routine monitoring is not required for NOACs, specific laboratory tests are available to measure their anticoagulant activity in certain clinical situations.[16][17]
-
Dabigatran: Dilute thrombin time (dTT) and ecarin-based assays show a linear correlation with dabigatran concentrations.[16]
-
Factor Xa Inhibitors (Rivaroxaban, Apixaban, Edoxaban): Calibrated anti-Xa assays demonstrate a linear relationship with the drug concentrations of these agents.[16][18]
Conclusion
The choice between this compound and novel oral anticoagulants involves a trade-off between a long-standing therapeutic option with established monitoring protocols and a newer class of drugs with a more predictable pharmacokinetic profile and no requirement for routine monitoring. Real-world evidence suggests that while the efficacy of NOACs in preventing ischemic events is comparable to or, in some cases, slightly different than acenocoumarol, they are associated with a lower risk of intracranial hemorrhage.[12] However, the risk of gastrointestinal bleeding may be increased with some NOACs compared to acenocoumarol.[12] The decision for a particular therapeutic strategy will ultimately depend on individual patient characteristics, including bleeding risk, renal function, and the ability to adhere to monitoring requirements. For researchers and drug development professionals, the distinct mechanisms of action and pharmacokinetic profiles of these two classes of anticoagulants present different opportunities and challenges for the development of new and improved antithrombotic therapies.
References
- 1. Definition of major bleeding in clinical investigations of antihemostatic medicinal products in non-surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. When do we need clinical endpoint adjudication in clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective aspects in the pharmacokinetics and pharmacodynamics of acenocoumarol and its amino and acetamido derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Definition of major bleeding in clinical investigations of antihemostatic medicinal products in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atrial Fibrillation—Recent Key Trials on Anticoagulation | USC Journal [uscjournal.com]
- 8. hug.ch [hug.ch]
- 9. Anticoagulant activity of the enantiomers of acenocoumarol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coagulation assessment with the new generation of oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 12. ClinPGx [clinpgx.org]
- 13. ovid.com [ovid.com]
- 14. Reproducibility of clinical events adjudications in a trial of venous thromboembolism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jacc.org [jacc.org]
- 17. Laboratory assessment of novel oral anticoagulants: method suitability and variability between coagulation laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Acenocoumarol and Other Vitamin K Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the vitamin K antagonist (VKA) acenocoumarol, focusing on its active (R)-enantiomer, against other commonly used coumarin derivatives, namely warfarin and phenprocoumon. The information presented herein is intended to support research and development efforts by highlighting key differences in their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical performance.
Mechanism of Action: The Vitamin K Cycle Inhibition
All vitamin K antagonists share a common mechanism of action: the inhibition of the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle. It recycles vitamin K 2,3-epoxide back to its active, reduced form (vitamin K hydroquinone). This reduced vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins.
This carboxylation is vital for the biological activity of several coagulation factors: II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. By inhibiting VKORC1, VKAs lead to the production of under-carboxylated, inactive forms of these factors, thereby disrupting the coagulation cascade and exerting their anticoagulant effect.[1][2][3]
Comparative Pharmacokinetic Profiles
The significant clinical differences between acenocoumarol, warfarin, and phenprocoumon are largely dictated by their pharmacokinetic properties, particularly their stereoselective metabolism and elimination half-lives.[1] All are administered as racemic mixtures, with the S-enantiomers generally being more potent.
| Parameter | Acenocoumarol | Warfarin | Phenprocoumon |
| Racemic Half-life | 8-11 hours[4] | 36-42 hours[5] | ~140 hours (up to 6 days)[5] |
| Enantiomer Half-lives | (R): ~9 hours(S): 0.5-2 hours[4] | (R): 37-89 hours(S): 21-43 hours | (S): ~132 hours(R): ~132 hours |
| Time to Peak (Tmax) | 1-3 hours | ~1.5 hours[3] | 4-8 hours |
| Bioavailability | >60% | High (>90%)[3] | High (>90%) |
| Protein Binding | >98% (mainly albumin)[4] | >99% (mainly albumin)[6] | >99% (mainly albumin)[6] |
| Primary Metabolizing Enzyme(s) | (S)-enantiomer: CYP2C9[1](R)-enantiomer: CYP2C19, CYP1A2[7] | (S)-enantiomer: CYP2C9[1](R)-enantiomer: CYP1A2, CYP3A4[3] | CYP2C9, CYP3A4[1][7] |
| Potency of Enantiomers | (R) is more potent than (S) | (S) is 3-5 times more potent than (R) | (S) is more potent than (R) |
Table 1: Comparison of Pharmacokinetic Properties of Vitamin K Antagonists.
The short half-life of acenocoumarol, especially its less potent (S)-enantiomer, is a key distinguishing feature. This contrasts sharply with the long half-lives of warfarin and particularly phenprocoumon.[5][8] Metabolism is heavily influenced by the cytochrome P450 system, with CYP2C9 playing a major role in the clearance of the more potent S-enantiomers of both acenocoumarol and warfarin.[1] Phenprocoumon's metabolism involves both CYP2C9 and CYP3A4, which can alter its drug-drug interaction profile.[1][7]
Pharmacodynamics and Genetic Influences
The dose-response relationship for all VKAs is highly variable between individuals.[1] This variability is significantly influenced by genetic polymorphisms in two key genes:
-
CYP2C9: This gene encodes the primary enzyme for metabolizing the potent S-enantiomers of acenocoumarol and warfarin. Allelic variants like CYP2C92 and CYP2C93 result in decreased enzyme activity, leading to reduced drug clearance, increased drug exposure, and a need for lower maintenance doses to avoid bleeding complications.[9] The impact of CYP2C9 polymorphisms is least pronounced for phenprocoumon due to its dual metabolic pathway.[1][9]
-
VKORC1: Polymorphisms in the gene for the target enzyme, VKORC1, alter its sensitivity to VKA inhibition. Certain haplotypes are associated with increased sensitivity, requiring lower doses, while others can confer resistance.[9] The effect of VKORC1 variants is relatively similar for all three VKAs.[9]
| Parameter | Acenocoumarol | Warfarin | Phenprocoumon |
| Onset of Action | 36-72 hours | 36-72 hours | Slower, due to long half-life |
| Genetic Influence (Dose Variability) | High (CYP2C9, VKORC1)[9] | High (CYP2C9, VKORC1)[9] | Moderate (VKORC1, less from CYP2C9)[9] |
| Reversibility | Faster, due to short half-life[7] | Slower | Very slow |
Table 2: Comparison of Pharmacodynamic Properties and Genetic Factors.
Clinical Performance and Safety
The differing pharmacokinetic profiles directly translate to variations in clinical performance, particularly the stability of anticoagulation. Anticoagulation intensity is monitored using the International Normalized Ratio (INR). The goal is to maintain the patient's INR within a specific therapeutic range (typically 2.0-3.0).[6] The percentage of time a patient spends within this range is known as the Time in Therapeutic Range (TTR).
| Clinical Outcome | Acenocoumarol | Warfarin |
| Time in Therapeutic Range (TTR) | 56.1% vs. 61.6%[10]67% vs. 72%[11]37.6% vs. 35.7%[12] | Results vary across studies. Some show lower TTR for acenocoumarol, while others show better stability. |
| Dose Adjustments Required | More frequent[12] | Less frequent[11] |
| Bleeding Events | Similar rates of major and minor bleeding reported in comparative studies. | Similar rates of major and minor bleeding reported in comparative studies. |
Table 3: Comparison of Clinical Performance Metrics from Selected Studies.
Studies comparing acenocoumarol and warfarin have produced mixed results regarding anticoagulation stability. Some retrospective studies suggest warfarin therapy is more stable, with a higher TTR and fewer required dose adjustments.[10][11] For instance, one large study on patients with mechanical heart valves found a mean TTR of 56.1% for acenocoumarol versus 61.6% for warfarin.[10] Conversely, another observational study in patients with atrial fibrillation reported that acenocoumarol showed significantly better anticoagulation stability, with therapeutic INR values covering a longer portion of the treatment time (37.6% vs 35.7% for warfarin).[12][13] The shorter half-life of acenocoumarol may lead to more fluctuations in INR but also allows for a more rapid reversal of its anticoagulant effect if needed.[7]
Experimental Protocols
A. Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the stereospecific determination of acenocoumarol enantiomers in plasma, based on established methodologies.[14][15]
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human plasma, add 100 µL of an internal standard solution (e.g., acenocoumarol-D5 or S-warfarin).
-
Vortex the sample for 10 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., MCX type) by passing 1 mL of methanol followed by 1 mL of an equilibration buffer (e.g., 0.5% orthophosphoric acid in water).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of 10% methanol in water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen for approximately 1 minute.
-
Elute the analytes with 1 mL of an elution solvent (e.g., 1% ammonia in methanol).
-
Evaporate the eluent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 400 µL) of the mobile phase for injection.[16]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
Column: A chiral stationary phase column is required for enantiomer separation (e.g., Whelk-O1).[14]
-
Mobile Phase: A suitable non-polar mobile phase for normal-phase chromatography (e.g., a mixture of hexane, isopropanol, and acetic acid). The exact ratio must be optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 310 nm or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[14][15]
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of R- and S-acenocoumarol.
-
Quantify the enantiomer concentrations in the test samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
B. Pharmacodynamic Analysis: INR Measurement
The International Normalized Ratio (INR) is the standard for monitoring VKA therapy. It is a calculation based on the prothrombin time (PT).[17][18]
-
Specimen Collection: Whole blood is collected via venipuncture into a tube containing 3.2% sodium citrate anticoagulant (blue top). The ratio of blood to anticoagulant must be 9:1.[19]
-
Plasma Preparation: The sample is centrifuged to separate platelet-poor plasma. The test should be run as soon as possible after collection.[19]
-
Prothrombin Time (PT) Assay:
-
INR Calculation: The INR is calculated using a World Health Organization (WHO) formula to standardize results from different laboratories and reagents.[20][21]
-
INR = (Patient PT / Mean Normal PT)ISI
-
Mean Normal PT (MNPT): The geometric mean PT of at least 20 healthy individuals, established for the specific lab and reagent lot.[18]
-
International Sensitivity Index (ISI): A value assigned by the manufacturer that indicates the sensitivity of their thromboplastin reagent compared to an international reference standard.[18]
-
Summary and Logical Comparison
The choice between acenocoumarol, warfarin, and phenprocoumon involves a trade-off, primarily between the stability of anticoagulation and the speed of onset/reversal.
References
- 1. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New oral anticoagulants: comparative pharmacology with vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebloodproject.com [thebloodproject.com]
- 4. aditum.org [aditum.org]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin K antagonists: relative strengths and weaknesses vs. direct oral anticoagulants for stroke prevention in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Warfarin - Wikipedia [en.wikipedia.org]
- 9. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Anticoagulation Quality between Acenocoumarol and Warfarin in Patients with Mechanical Prosthetic Heart Valves: Insights from the Nationwide PLECTRUM Study [mdpi.com]
- 11. A comparative study on the quality of oral anticoagulant therapy (warfarin versus acenocoumarol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Better stability of acenocoumarol compared to warfarin treatment in one-year observational, clinical study in patients with nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 16. tsijournals.com [tsijournals.com]
- 17. Standardization of Prothrombin Time/International Normalized Ratio (PT/INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prothrombin time - Wikipedia [en.wikipedia.org]
- 19. diagnolab.com.na [diagnolab.com.na]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. testing.com [testing.com]
Efficacy Showdown: (R)-Acenocoumarol vs. Phenprocoumon in Anticoagulation Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oral anticoagulant therapies, the vitamin K antagonists (VKAs) (R)-Acenocoumarol and phenprocoumon remain critical tools for the prevention and treatment of thromboembolic disorders. Both drugs exert their anticoagulant effects by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle necessary for the synthesis of several coagulation factors. Despite their shared mechanism, differences in their pharmacokinetic profiles, particularly their half-lives, may lead to variations in clinical efficacy and safety. This guide provides an objective comparison of this compound and phenprocoumon, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
A comparative analysis of this compound and phenprocoumon reveals distinct profiles in terms of stability of anticoagulation and pharmacokinetic properties. Phenprocoumon, with its significantly longer half-life, is associated with more stable International Normalized Ratio (INR) values and a higher percentage of time within the therapeutic range (TTR) in long-term therapy.
| Parameter | This compound | Phenprocoumon | Reference |
| Half-life | ~8-11 hours | ~160 hours | [1] |
| Time to Peak Plasma Concentration | 1-3 hours | Not explicitly stated in reviewed sources | [2] |
| Protein Binding | ~98% | ~99% | [3] |
| Metabolism | Primarily by CYP2C9; also by CYP1A2 and CYP2C19 | Primarily by CYP2C9 and CYP3A4 | [4][5] |
| Time in Therapeutic Range (TTR) | Generally lower than phenprocoumon in long-term studies. | Retrospective studies indicate a higher TTR compared to acenocoumarol.[6][7] | [6][7] |
| INR Stability | Lower stability due to shorter half-life. | Higher stability, requiring fewer monitoring visits.[7] | [7] |
Delving into the Data: A Closer Look at Comparative Efficacy
The primary measure of efficacy for vitamin K antagonists is the maintenance of a stable INR within the desired therapeutic range, typically 2.0 to 3.0 for most indications. The percentage of time a patient spends within this range (TTR) is a strong predictor of the prevention of thromboembolic events and the risk of bleeding.
A significant retrospective cohort study provides the most direct comparison of acenocoumarol and phenprocoumon in a real-world setting. While this study did not focus specifically on the (R)-enantiomer of acenocoumarol, it offers valuable insights into the clinical performance of the racemic mixture, which is predominantly composed of the (R)-enantiomer in terms of anticoagulant activity.
The study found that patients treated with phenprocoumon had a higher percentage of INR values within the therapeutic range compared to those on acenocoumarol.[7] Specifically, 50% of INRs for patients on phenprocoumon were within the therapeutic range, compared to 43% for those on acenocoumarol.[7] This suggests that the longer half-life of phenprocoumon contributes to a more stable anticoagulant effect.[7]
However, a study on switching patients from acenocoumarol to phenprocoumon revealed a more nuanced picture. While a switch to phenprocoumon eventually leads to a higher TTR and lower INR variability, there is an initial transition period of up to 180 days where the TTR may decline and INR variability may increase.[1]
It is crucial to note that direct head-to-head randomized controlled trials comparing the incidence of thromboembolic events and major bleeding between this compound and phenprocoumon are limited in the available literature. One randomized trial comparing genotype-guided and clinically-guided dosing of acenocoumarol or phenprocoumon reported no significant differences in the incidence of bleeding or thromboembolic events between the dosing strategy groups, but it did not provide a direct comparison between the two drugs. Therefore, TTR and INR stability remain the primary surrogate markers for comparing their clinical efficacy and safety.
Experimental Protocols: Methodological Insights
The findings presented are largely derived from retrospective cohort studies. Understanding the methodology of these studies is essential for interpreting the results.
Retrospective Cohort Study Comparing Acenocoumarol and Phenprocoumon
Objective: To compare the quality of anticoagulation control between patients treated with acenocoumarol and phenprocoumon in a real-world setting.
Study Design: A retrospective cohort study utilizing data from regional anticoagulation clinics.
Patient Population: The study included a large cohort of patients receiving oral anticoagulant therapy, with the majority being treated with acenocoumarol.[7]
Data Collection: Data was compiled over a three-year period from a computerized dosing and management system.[7] This included patient demographics, prescribed anticoagulant, and all INR measurements.
Outcome Measures:
-
Primary Outcome: Percentage of time within the therapeutic range (TTR), calculated using the Rosendaal method.
-
Secondary Outcomes:
-
Time-weighted variance in the INR, as a measure of stability.
-
Number of monitoring visits required.
-
Statistical Analysis: The study used appropriate statistical methods to compare the outcomes between the two treatment groups, including calculating odds ratios and confidence intervals for TTR.[7]
Visualizing the Science: Pathways and Workflows
To better understand the mechanism of action and the design of comparative studies, the following diagrams are provided.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Effect of switching from acenocoumarol to phenprocoumon on time in therapeutic range and INR variability: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Effect of switching from acenocoumarol to phenprocoumon on time in therapeutic range and INR variability: A cohort study | PLOS One [journals.plos.org]
- 5. research.rug.nl [research.rug.nl]
- 6. A randomized trial of genotype-guided dosing of acenocoumarol and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.pmu.ac.at [pure.pmu.ac.at]
A Comparative Guide to the Bioanalysis of (R)-Acenocoumarol: Towards Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
Acenocoumarol, a vitamin K antagonist, is a widely prescribed oral anticoagulant.[1][2] Its potent S-enantiomer is of particular interest, but the racemic mixture is commonly used.[1][2] Accurate quantification of Acenocoumarol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This guide will delve into the established analytical methods and provide the necessary framework for their validation across different laboratories.
Comparison of Analytical Methodologies
The determination of Acenocoumarol in biological samples is predominantly achieved through chromatographic techniques. While bioassays based on coagulation time (e.g., prothrombin time) are used for clinical monitoring of its effect, they are not suitable for quantification of the drug itself. For quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard.[1][2]
Below is a comparative summary of the most common analytical methods for Acenocoumarol quantification.
| Method | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV/Vis | Separation by liquid chromatography and detection by UV/Visible light absorption.[3] | ~ 3-18 µg/mL (in bulk/tablet form)[3] | Cost-effective, robust, widely available. | Lower sensitivity compared to MS, potential for interference from matrix components. |
| HPLC-Fluorescence | Separation by HPLC followed by detection of native fluorescence. | Not explicitly found for Acenocoumarol, but generally offers higher sensitivity than UV/Vis. | High sensitivity and selectivity. | Not all molecules are fluorescent, potential for quenching effects. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection.[4] | High sensitivity (ng/mL range).[4] | Very high sensitivity and selectivity, can be used for chiral separation of enantiomers.[4] | Higher equipment and operational costs, requires specialized expertise. |
| Capillary Electrophoresis | Separation based on the differential migration of ions in an electric field.[1][2] | Feasible for Acenocoumarol analysis.[1][2] | High separation efficiency, small sample volume. | Lower sensitivity compared to LC-MS, can be less robust than HPLC. |
Experimental Protocols: A Generalized Framework
While specific protocols vary between laboratories, a typical workflow for the quantification of (R)-Acenocoumarol in a biological matrix (e.g., plasma) using a chromatographic method involves the following key steps.
Sample Preparation
-
Objective: To extract Acenocoumarol from the biological matrix and remove interfering substances.
-
Common Techniques:
-
Protein Precipitation (PPT): Simple and fast. Typically performed by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Involves extracting the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
-
Chromatographic Separation
-
Objective: To separate Acenocoumarol from other components in the prepared sample.
-
Typical Conditions for HPLC:
-
Stationary Phase (Column): A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition can be optimized for best separation.
-
Flow Rate: Typically around 1 mL/min.
-
Temperature: Controlled column temperature (e.g., 40°C) ensures reproducible retention times.
-
Detection and Quantification
-
Objective: To detect the separated Acenocoumarol and measure its concentration.
-
Detector:
-
UV/Vis Detector: Wavelength is set at the absorbance maximum of Acenocoumarol (around 310 nm).
-
Fluorescence Detector: Excitation and emission wavelengths are optimized for the specific analyte.
-
Mass Spectrometer: Provides mass-to-charge ratio information, offering high specificity.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known Acenocoumarol concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
Inter-Laboratory Validation: Key Considerations
An inter-laboratory validation study (also known as a round-robin or collaborative study) is essential to demonstrate the robustness and transferability of a bioanalytical method. The goal is to ensure that different laboratories, using the same protocol, can produce comparable results.
Key Parameters to Evaluate in an Inter-Laboratory Study:
-
Reproducibility: The precision of the assay under different conditions (different labs, analysts, equipment).
-
Repeatability: The precision of the assay under the same operating conditions over a short interval of time.
-
Accuracy: The closeness of the measured value to the true value.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of Acenocoumarol.
Caption: A generalized workflow for the bioanalysis of this compound.
Caption: The mechanism of action of Acenocoumarol as a Vitamin K antagonist.
Conclusion
While a specific inter-laboratory validation study for an this compound bioassay is not prominently documented, the principles for conducting such a study are well-established within the bioanalytical community. By adopting robust and well-characterized methods, such as LC-MS/MS, and adhering to a rigorous validation plan, laboratories can ensure the generation of high-quality, reproducible data. This comparative guide provides the foundational knowledge for selecting an appropriate analytical method and for designing a comprehensive inter-laboratory validation study, which is a critical step in the development and standardization of any bioassay.
References
- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bswtogether.org.uk [bswtogether.org.uk]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-Acenocoumarol: A Guide for Laboratory Professionals
The proper disposal of (R)-Acenocoumarol, a potent anticoagulant, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or aerosols.[1][2] In the event of a spill, unnecessary personnel should be kept away from the area.[2] The spilled material should be swept or vacuumed up, avoiding dust generation, and collected in a suitable, closed container for disposal.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous and pharmaceutical waste. As a coumarin derivative similar to warfarin, which is classified as an acutely hazardous waste (P-listed), it is prudent to manage this compound with a high degree of caution.[4][5]
-
Waste Identification and Classification :
-
All materials contaminated with this compound, including unused product, expired stock, and contaminated labware (e.g., vials, syringes, PPE), must be treated as chemical waste.
-
Due to its pharmacological activity and potential environmental impact, this compound should be handled as a hazardous pharmaceutical waste. Avoid mixing it with non-hazardous waste to prevent over-classification and increased disposal costs.[6]
-
-
Segregation and Containment :
-
Prohibited Disposal Methods :
-
Sewer Disposal is Prohibited : Under the EPA's Hazardous Waste Pharmaceuticals Final Rule, drain disposal of hazardous waste pharmaceuticals is strictly forbidden.[5][9][10] This is to prevent the contamination of water systems, as studies have shown that anticoagulants like acenocoumarol can be detected in wastewater treatment plant effluents.[11]
-
Regular Trash Disposal : Do not dispose of this compound in the regular trash.[12]
-
-
Arranging for Final Disposal :
-
Excess and expired this compound must be offered to a licensed hazardous material disposal company.[2]
-
The recommended method of destruction is incineration in an incinerator equipped with an afterburner and scrubber.[2]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][13] Contact your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.[14]
-
-
Contaminated Container Management :
-
Empty containers that held this compound should be managed as hazardous waste.[12] For acutely hazardous wastes (P-listed), regulations often require that the container be triple-rinsed or cleaned by another method that has been shown to be equivalent.[7] The rinsate from this process must also be collected and disposed of as hazardous waste.[7][12]
-
Quantitative Data and Experimental Protocols
Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal routes) are not well-defined in publicly available literature. Safety Data Sheets for Acenocoumarol indicate that data on ecotoxicity, persistence, and degradability are not available.[1][2] Similarly, detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not readily found in standard laboratory or regulatory resources. Therefore, the most reliable and compliant approach is to manage all forms of this compound waste through a certified hazardous waste handler.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leegov.com [leegov.com]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. louisville.edu [louisville.edu]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Acenocoumarol
Essential protocols for the safe handling, personal protection, and disposal of (R)-Acenocoumarol are critical for ensuring the well-being of laboratory personnel and maintaining environmental safety. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
This compound, a potent anticoagulant, requires stringent safety measures to prevent accidental exposure. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various levels of protection.
| Protection Level | Equipment Required | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields.[1] | EN 166 (EU) or NIOSH (US)[1] |
| Hand | Chemically resistant, powder-free, disposable gloves (e.g., nitrile or neoprene). Double gloving is recommended.[2][3] Gloves must be inspected prior to use.[1][4] | ASTM D6978[2] |
| Body | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] A lab coat is not sufficient. | |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation of dust.[1][4] An N95 respirator is a minimum. | NIOSH approved |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe laboratory operations.
Experimental Protocols: Step-by-Step Guidance
-
Preparation:
-
Handling:
-
All manipulations of solid this compound, such as weighing and transferring, must be conducted within a chemical fume hood to prevent the generation and inhalation of dust.[1][4]
-
Use non-sparking tools and avoid actions that could create dust.[4]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of all contaminated materials according to the disposal plan.
-
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a surrogate can be used for risk assessment. Warfarin, a structurally and functionally similar anticoagulant, has a recommended OEL that can be applied as a conservative measure.
| Compound | Occupational Exposure Limit (OEL) - 8-hour TWA | Agency Recommendation |
| Warfarin (surrogate) | 0.1 mg/m³ | NIOSH, ACGIH, OSHA[6][7] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][8]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2][8] Do not dispose of this waste down the drain.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.
Final Disposal:
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company, typically via incineration. Do not dispose of this material in the regular trash.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 4. researchgate.net [researchgate.net]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. Establishment of occupational exposure limit for warfarin in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
